7-Hydroxy-DPAT hydrobromide
Descripción
The exact mass of the compound 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNDMTWHRYECKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936174 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76135-30-3, 159795-63-8 | |
| Record name | 7-(Dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Hydroxy-DPAT hydrobromide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 7-Hydroxy-DPAT Hydrobromide
Introduction
7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic compound widely utilized in neuroscience research as a dopamine (B1211576) receptor agonist.[1] It demonstrates notable selectivity for the dopamine D3 receptor subtype, which is predominantly expressed in the limbic regions of the brain.[1][2] This characteristic makes 7-OH-DPAT a valuable pharmacological tool for elucidating the physiological roles of the D3 receptor and for investigating its potential as a therapeutic target for various neurological and psychiatric disorders, including Parkinson's disease and substance abuse.[3][4] This guide provides a comprehensive overview of the mechanism of action of 7-OH-DPAT, detailing its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.
Quantitative Data
The pharmacological profile of 7-OH-DPAT is defined by its binding affinity and functional potency at various dopamine receptor subtypes. The data presented below have been compiled from radioligand binding and functional assays.
Table 1: Receptor Binding Affinity Profile of 7-OH-DPAT
This table summarizes the equilibrium dissociation constants (Ki) of 7-OH-DPAT for several dopamine receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Ki (nM) | Species/System | Reference |
| Dopamine D3 | ~1 | - | [5] |
| Dopamine D3 | 0.78 | - | [3] |
| Dopamine D3 (R-(+)-isomer) | 0.57 | Cloned human | [2] |
| Dopamine D2 | ~10 | - | [5] |
| Dopamine D2 | 61 | - | [3] |
| Dopamine D1 | ~5000 | - | [5] |
| Dopamine D1 | 650 | - | [3] |
| Dopamine D4 | 5,300 | - | [3] |
| Dopamine D4 | 650 | - | [5] |
Note: The R-(+)-enantiomer of 7-OH-DPAT displays a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2]
Table 2: Functional Activity of 7-OH-DPAT
This table presents the potency (EC50) of 7-OH-DPAT in functional assays, which measure the biological response following receptor activation.
| Assay | EC50 (nM) | Cell Line | Receptor | Reference |
| Calcium Mobilization (FLIPR) | 13.5 | HEK293 | D3 | [3] |
Core Mechanism of Action
7-OH-DPAT functions as a potent agonist with a preference for the dopamine D3 receptor.[5] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). The mechanism of action is initiated by the binding of 7-OH-DPAT to the D3 receptor, which promotes a conformational change in the receptor protein. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins, specifically of the Gαi/o family.
The activation of Gαi/o proteins by the 7-OH-DPAT-D3 receptor complex leads to several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The primary effect of Gαi activation is the inhibition of the enzyme adenylyl cyclase. This reduces the intracellular conversion of ATP to cyclic AMP (cAMP), a key second messenger. The resulting decrease in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors.
-
Modulation of Ion Channels: Activated Gαi/o can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and inhibition of neuronal firing.[6]
-
Calcium Mobilization: In engineered cell systems, D2-like receptors can be coupled to Gαq/o chimeric proteins, which enables the measurement of agonist-induced increases in intracellular calcium as a functional readout.[3]
The net effect of 7-OH-DPAT's action at the D3 receptor is typically inhibitory, leading to a reduction in neuronal excitability and neurotransmitter release.[3] For instance, administration of 7-OH-DPAT has been shown to decrease the release of dopamine in the striatum.[3]
Signaling Pathway Diagram
Caption: D3 receptor signaling pathway activated by 7-OH-DPAT.
Experimental Protocols
The characterization of 7-OH-DPAT's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of 7-OH-DPAT for specific receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To quantify the affinity of 7-OH-DPAT for dopamine receptors.
Materials:
-
Membrane Preparation: Homogenates from brain tissue (e.g., rat striatum) or cells expressing the target receptor.[4]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]7-OH-DPAT or [125I]Iodosulpride).[7]
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate ions (e.g., MgCl2).[8]
-
Non-specific Binding Determinant: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.[4]
-
Test Compound: 7-OH-DPAT hydrobromide at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation: Dissect and homogenize the tissue or harvest the cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.[4][8]
-
Assay Setup: The assay is typically performed in 96-well plates.[8] Three types of reactions are prepared in triplicate:
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[4][8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold wash buffer.[4]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the 7-OH-DPAT concentration. Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of 7-OH-DPAT to inhibit adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of 7-OH-DPAT in modulating cAMP levels.
Materials:
-
Cell Line: A cell line stably expressing the D3 receptor (e.g., CHO-D3 or HEK293-D3).[9]
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556), to increase basal cAMP levels.
-
Test Compound: 7-OH-DPAT hydrobromide at various concentrations.
-
cAMP Detection Kit: A kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[9][10]
Methodology:
-
Cell Culture: Culture the cells expressing the D3 receptor to an appropriate density in multi-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 7-OH-DPAT for a short period.
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The presence of the Gαi-activating agonist 7-OH-DPAT will attenuate this stimulation.[11]
-
Lysis and Detection: Lyse the cells and detect the intracellular cAMP concentration using a competitive immunoassay format provided by the detection kit. In an HTRF cAMP assay, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced.[9]
-
Data Analysis: Plot the assay signal against the logarithm of the 7-OH-DPAT concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of 7-OH-DPAT that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
Workflow for cAMP Functional Assay
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 6. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. fda.gov [fda.gov]
7-Hydroxy-DPAT Hydrobromide: A Technical Guide to its Dopamine D3 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, with a specific focus on its selectivity for the dopamine (B1211576) D3 receptor. 7-OH-DPAT is a synthetic aminotetralin derivative that has become a valuable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes, including neuropsychiatric disorders and substance abuse.[1] This document provides a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used to characterize its receptor selectivity.
Executive Summary
7-Hydroxy-DPAT hydrobromide is a potent dopamine receptor agonist with a notable preference for the D3 subtype over the D2 and other dopamine receptors.[1][2] This selectivity is particularly pronounced for the R-(+)-enantiomer of 7-OH-DPAT.[2] The compound's high affinity for the D3 receptor, coupled with its ability to modulate dopamine synthesis and release, has made it instrumental in elucidating the distinct functions of the D3 receptor. This guide will detail the quantitative data supporting its selectivity, outline the experimental protocols for its characterization, and illustrate the key signaling pathways involved.
Data Presentation: Quantitative Analysis of Receptor Affinity
The selectivity of 7-OH-DPAT for the dopamine D3 receptor is primarily defined by its binding affinity, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following tables summarize the binding affinity data for 7-OH-DPAT at various dopamine receptor subtypes, compiled from multiple studies.
Table 1: Binding Affinity (Ki) of 7-OH-DPAT at Human Dopamine Receptors
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | Reference |
| (±)-7-OH-DPAT | ~5000 | 10 - 61 | ~1 | ~650 | [3] |
| R-(+)-7-OH-DPAT | - | >114 | 0.57 | - | [2] |
| (±)-7-OH-DPAT | - | 54 | - | 148 | [4] |
Note: Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the cell line expressing the receptor.
Table 2: Binding Affinity (pKi) of 7-OH-DPAT at Human and Rat Dopamine Receptors
| Receptor | Species | pKi (mean) | Reference |
| D2 | Human | 7.6 | [4] |
| D3 | Human | 8.7 | [4] |
| D2 | Rat | 7.27 | [4] |
pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 3: Dissociation Constant (Kd) of [3H]7-OH-DPAT
| Receptor | Cell Line | Kd (nM) | Reference |
| D3 | CHO | ~0.5 | [5] |
| D2 | CHO | 3.6 | [5] |
These data consistently demonstrate that 7-OH-DPAT possesses a significantly higher affinity for the D3 receptor compared to the D2 receptor, with selectivity ratios often exceeding 100-fold, particularly for the R-(+)-enantiomer.[2] Its affinity for D1 and D4 receptors is considerably lower.
Experimental Protocols
The determination of 7-OH-DPAT's receptor selectivity relies on a combination of in vitro binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor and a test compound (in this case, 7-OH-DPAT) that competes for the same binding site.
Objective: To determine the inhibition constant (Ki) of 7-OH-DPAT at dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either the human dopamine D2 or D3 receptor.[5][6]
-
Unlabeled 7-OH-DPAT hydrobromide (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of a non-selective dopamine antagonist (e.g., 10 µM haloperidol).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled 7-OH-DPAT (for competition curve).
-
Cell membranes (a specific amount of protein, e.g., 10-20 µg).
-
For determining non-specific binding, replace the test compound with the non-specific binding control.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For D2-like receptors, which are coupled to Gi/o proteins, common functional assays include the measurement of adenylyl cyclase inhibition (cAMP assay) and [35S]GTPγS binding assays.
1. cAMP Inhibition Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of 7-OH-DPAT in inhibiting adenylyl cyclase activity via the D3 receptor.
Materials:
-
CHO or HEK293 cells expressing the dopamine D3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
7-OH-DPAT hydrobromide.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).[8]
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 7-OH-DPAT for a specific period.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of 7-OH-DPAT to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and Emax (the maximum inhibition) are determined by non-linear regression.
2. [35S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by the D3 receptor in response to 7-OH-DPAT.
Materials:
-
Cell membranes from cells expressing the D3 receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
7-OH-DPAT hydrobromide.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of GDP, and increasing concentrations of 7-OH-DPAT.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The amount of [35S]GTPγS bound is plotted against the concentration of 7-OH-DPAT to determine the EC50 and Emax for G-protein activation.
Mandatory Visualizations
Signaling Pathway of 7-OH-DPAT at the D3 Receptor
Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[9] Activation of the D3 receptor by an agonist like 7-OH-DPAT initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10]
Caption: D3 receptor signaling pathway activated by 7-OH-DPAT.
Experimental Workflow for Determining Receptor Selectivity
The process of characterizing the receptor selectivity of a compound like 7-OH-DPAT involves a systematic workflow that progresses from initial binding assays to more complex functional and in vivo studies.
Caption: Workflow for determining dopamine receptor selectivity.
Conclusion
This compound stands out as a critical tool in dopamine receptor research due to its pronounced selectivity for the D3 subtype. The quantitative data from numerous binding and functional assays consistently support its higher affinity and potency at the D3 receptor compared to other dopamine receptors. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of such compounds. The understanding of its mechanism of action, through the Gi/o-coupled signaling pathway, further solidifies its role in advancing our knowledge of D3 receptor function in health and disease. For researchers and drug development professionals, 7-OH-DPAT remains an invaluable asset for the selective exploration of the dopamine D3 receptor.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. innoprot.com [innoprot.com]
- 9. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]
- 10. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]
7-Hydroxy-DPAT hydrobromide literature review
An In-Depth Technical Guide to 7-Hydroxy-DPAT Hydrobromide
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic aminotetralin derivative that functions as a potent and selective dopamine (B1211576) receptor agonist.[1] It exhibits a notable preference for the dopamine D3 receptor subtype, making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this specific receptor.[2][3] Unlike its structural isomer, 8-OH-DPAT, which is a prototypical 5-HT1A receptor agonist, 7-OH-DPAT has a low affinity for serotonin (B10506) receptors.[1][4] Its ability to selectively modulate D3 receptor activity has led to its extensive use in neuroscience research, particularly in studies of neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease.[4][5] This guide provides a comprehensive overview of the pharmacology, experimental applications, and signaling mechanisms of 7-OH-DPAT for researchers, scientists, and drug development professionals.
Pharmacological Profile
The primary mechanism of action for 7-OH-DPAT is its agonism at dopamine D2-like receptors, with a marked selectivity for the D3 subtype. The R-(+)-enantiomer is recognized as the more potent isomer, exhibiting a significantly higher affinity for the D3 receptor compared to the S-(-)-enantiomer.[2][6]
Receptor Binding Affinity
7-OH-DPAT demonstrates high affinity for the human dopamine D3 receptor, with considerably lower affinity for D2, D4, and D1 receptors.[7] This selectivity is crucial for its use as a D3-preferring research tool. While primarily a dopaminergic ligand, it shows negligible binding to 5-HT1A or sigma binding sites.[4]
Table 1: Receptor Binding Affinities (Ki) of 7-OH-DPAT
| Receptor Subtype | Ki (nM) | Species/System | Reference |
|---|---|---|---|
| Dopamine D3 | 0.57 - 1.0 | Human (cloned) | [2][7] |
| Dopamine D2 | 10 - 61 | Human (cloned) | [3][7] |
| Dopamine D4 | 650 | Human (cloned) | [3][7] |
| Dopamine D1 | ~5000 | Human (cloned) | [7] |
| Serotonin 5-HT1A | Low Affinity | Rat |[4] |
Functional Activity
As an agonist, 7-OH-DPAT activates D3 receptors, leading to a cascade of intracellular events. In functional assays, it effectively stimulates G-protein coupling and modulates second messenger systems. For instance, in HEK293 cells expressing the D3 receptor, 7-OH-DPAT induces calcium mobilization.[3] Its agonism at D2-like autoreceptors also leads to the inhibition of dopamine synthesis and release.[2][8]
Table 2: Functional Activity of 7-OH-DPAT
| Assay Type | Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|---|
| Calcium Mobilization | EC50 | 13.5 nM | HEK293 cells (hD3) | [3] |
| Tyrosine Hydroxylase Inhibition | IC50 | 0.6 - 0.7 µM | Rat forebrain tissue | [8] |
| DOPA Accumulation Inhibition | ID50 | 4.8 - 6.4 mg/kg | Rat forebrain (in vivo) | [8] |
| Inhibition of A9/A10 Firing (R-(+)-isomer) | ED50 | 1.2 - 1.7 µg/kg | Rat (in vivo) |[9] |
Signaling Pathways
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors primarily couple to the Gi/o class of heterotrimeric G proteins. Activation of the D3 receptor by an agonist like 7-OH-DPAT initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, leading to a reduction in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[10] This decrease in cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA). Furthermore, the βγ-subunits of the activated G protein can directly modulate the activity of ion channels, notably activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]
Caption: D3 receptor signaling cascade initiated by 7-OH-DPAT.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a generalized method to determine the binding affinity (Ki) of 7-OH-DPAT for dopamine receptors using competitive binding with a radiolabeled ligand.
1. Materials and Reagents:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).[11]
-
Radioligand: [3H]Spiperone or [3H]7-OH-DPAT.[11]
-
Non-labeled 7-OH-DPAT hydrobromide (for competition curve).
-
Non-specific binding agent: Haloperidol (B65202) or unlabeled Spiperone at a high concentration.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.
3. Assay Procedure:
-
Prepare serial dilutions of 7-OH-DPAT hydrobromide.
-
In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the serially diluted 7-OH-DPAT.
-
To determine non-specific binding, add the non-specific binding agent instead of 7-OH-DPAT to a set of wells. For total binding, add only buffer and radioligand.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at room temperature or 37°C for a defined period (e.g., 60-90 minutes) to reach equilibrium.[4]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of 7-OH-DPAT.
-
Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Forskolin-Stimulated cAMP Functional Assay
This protocol outlines a method to measure the agonist activity of 7-OH-DPAT by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing D3 receptors.
1. Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Cell culture medium and reagents.
-
Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
7-OH-DPAT hydrobromide.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10][12]
-
White opaque 384-well plates (for luminescent/fluorescent assays).
2. Cell Culture and Plating:
-
Culture the D3-expressing cells according to standard protocols.
-
Harvest the cells and seed them into the 384-well plate at an optimized density.
-
Allow cells to adhere by incubating overnight.
3. Assay Procedure:
-
Prepare serial dilutions of 7-OH-DPAT in stimulation buffer.
-
Aspirate the culture medium from the cells and replace it with stimulation buffer containing the various concentrations of 7-OH-DPAT.
-
Add a fixed, sub-maximal concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
4. Data Analysis:
-
Generate a cAMP standard curve.
-
Quantify the cAMP concentration in each well based on the standard curve.
-
Plot the cAMP concentration against the log concentration of 7-OH-DPAT.
-
Determine the EC50 (potency) and Emax (efficacy) values by fitting the data to a sigmoidal dose-response curve. The Emax will represent the maximal inhibition of forskolin-stimulated cAMP production.
Protocol 3: In Vivo Locomotor Activity Study
This protocol describes a typical experiment to assess the effect of 7-OH-DPAT on spontaneous locomotor activity in rats.
1. Subjects and Housing:
-
House animals in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) with ad libitum access to food and water.
-
Allow animals to acclimate to the facility for at least one week before testing.
2. Apparatus:
-
Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam systems to track horizontal and vertical movements.
-
The testing room should be dimly lit and sound-attenuated.
3. Experimental Procedure:
-
Handle the animals for several days prior to the experiment to reduce stress.
-
On the test day, allow animals to acclimate to the testing room for at least 60 minutes.
-
Dissolve 7-OH-DPAT hydrobromide in a suitable vehicle (e.g., 0.9% saline).
-
Administer different doses of 7-OH-DPAT (e.g., 0.01 - 5.0 mg/kg) or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[3][5]
-
Immediately after injection, or after a short pre-treatment period (e.g., 15 min), place each animal individually into the center of an open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).
4. Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) and as a cumulative total over the entire session.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity of the different dose groups to the vehicle control group.
-
Generate dose-response curves to visualize the effect of 7-OH-DPAT on locomotion.
Caption: Workflow for an in vivo locomotor activity study.
Summary of In Vivo Effects
In vivo studies have revealed complex, dose-dependent effects of 7-OH-DPAT, largely reflecting its interaction with presynaptic and postsynaptic D3 receptors.
-
Locomotor Activity: At lower doses, 7-OH-DPAT typically induces hypolocomotion (a decrease in motor activity), which is believed to be mediated by the activation of inhibitory D3 autoreceptors.[13][14]
-
Dopamine Metabolism: Administration of 7-OH-DPAT decreases the release and metabolism of dopamine in brain regions such as the striatum and nucleus accumbens.[3][15]
-
Neuroprotection: In a rat model of Parkinson's disease, chronic administration of 7-OH-DPAT was shown to reduce the loss of dopaminergic neurons in the substantia nigra and improve motor function.[3]
-
Addiction Models: 7-OH-DPAT can modulate the rewarding effects of drugs of abuse. For example, it has been shown to prevent the acquisition and expression of morphine-induced conditioned place preference, suggesting a potential role for D3 receptors in opioid dependence.[5]
Table 3: Selected In Vivo Effects and Dosages of 7-OH-DPAT in Rodents
| Effect | Dose Range | Species | Route | Reference |
|---|---|---|---|---|
| Decreased Dopamine Release | 0.25 mg/kg | Rat | i.p. | [3] |
| Hypolocomotion | Doses < 1 mg/kg | Rat | i.p. / s.c. | [13][14] |
| Attenuation of Morphine Hyperlocomotion | 0.1 - 0.3 mg/kg | Mouse | s.c. | [15] |
| Prevention of Morphine Place Preference | 0.01 - 5.0 mg/kg | Rat | i.p. | [5] |
| Neuroprotection (6-OHDA model) | 2 µg/µl (8 weeks) | Rat | i.c.v. |[3] |
Conclusion
This compound is a potent and selective dopamine D3 receptor agonist that has become an indispensable tool in pharmacology and neuroscience. Its well-characterized binding profile, functional activity, and distinct in vivo effects allow for the targeted investigation of D3 receptor function in health and disease. The experimental protocols and data presented in this guide offer a framework for utilizing 7-OH-DPAT to explore the complexities of the dopaminergic system and to advance the development of novel therapeutics for neurological and psychiatric disorders. However, researchers should remain mindful that its selectivity is relative, and at higher concentrations, effects may be mediated by D2 or other receptors.[5][11]
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of (+)- and (-)-8- and 7-hydroxy-2-(di-n-propylamino)tetralin at human (h)D3, hD2 and h serotonin1A receptors and their modulation of the activity of serotoninergic and dopaminergic neurones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 8. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Locomotor inhibition by the D3 ligand R-(+)-7-OH-DPAT is independent of changes in dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of 7-Hydroxy-DPAT Hydrobromide for Dopamine D2 and D3 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of (±)-7-Hydroxy-2-dipropylaminotetralin hydrobromide (7-OH-DPAT), a key research tool in dopamine (B1211576) receptor pharmacology. The document details its comparative binding affinity for the dopamine D2 and D3 receptors, outlines the standard experimental procedures for these determinations, and illustrates the associated signaling pathways.
Introduction: 7-OH-DPAT as a Dopamine Receptor Ligand
7-OH-DPAT is a well-established full agonist for the D2-like family of dopamine receptors. It is particularly noted for its high affinity and selectivity for the D3 receptor subtype over the D2 receptor, making it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of these receptors.[1] The R-(+)-enantiomer is the more active form, demonstrating significantly higher affinity for both D2 and D3 subtypes compared to the S-(-)-enantiomer.[2] This selectivity is critical for research into neurological and psychiatric conditions where D3 receptor dysfunction is implicated, such as Parkinson's disease, schizophrenia, and substance use disorders.[3][4]
Binding Affinity Profile: D2 vs. D3 Receptors
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition assay. A lower Kᵢ value indicates a higher binding affinity.
Multiple studies using radioligand binding assays have characterized the affinity of 7-OH-DPAT. While absolute values vary slightly depending on experimental conditions (e.g., cell line, radioligand used), a consistent and significant preference for the D3 receptor is observed.
Table 1: Comparative Binding Affinity (Kᵢ) of 7-OH-DPAT for Dopamine D2 and D3 Receptors
| Receptor Subtype | Ligand Form | Kᵢ Value (nM) | Receptor Source | Notes | Reference(s) |
| Dopamine D3 | R-(+)-7-OH-DPAT | 0.57 | Cloned human D3 receptors | Demonstrated >200-fold higher affinity for D3 compared to D2. | [2] |
| Dopamine D2 | R-(+)-7-OH-DPAT | >114 | Cloned human D2 receptors | Calculated based on the reported >200-fold selectivity from the D3 Kᵢ value. | [2] |
| Dopamine D3 | (±)-7-OH-DPAT | ~1 | Not specified | Data from a commercial supplier datasheet. | |
| Dopamine D2 | (±)-7-OH-DPAT | ~10 | Not specified | Data from a commercial supplier datasheet, showing 10-fold selectivity for D3. | |
| Dopamine D3 | (±)-7-OH-DPAT | 0.78 | Not specified | Data from a commercial supplier datasheet. | [1] |
| Dopamine D2 | (±)-7-OH-DPAT | 61 | Not specified | Data from a commercial supplier datasheet, showing ~78-fold selectivity for D3. | [1] |
| Dopamine D3 | --INVALID-LINK---7-OH-DPAT | ~0.5 (Kd) | CHO cells expressing D3 receptors | Determined via saturation binding. Kd (dissociation constant) is reported here. | [5] |
| Dopamine D2 | --INVALID-LINK---7-OH-DPAT | 3.6 (Kd) | CHO cells expressing D2 receptors | Binding was sensitive to guanine (B1146940) nucleotides, indicating agonist binding to a G protein-coupled state. | [5] |
CHO: Chinese Hamster Ovary cells
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Kᵢ) is predominantly achieved through competitive radioligand binding assays.[6] This method measures the ability of an unlabeled test compound (e.g., 7-OH-DPAT) to displace a radiolabeled ligand of known affinity from the target receptor.
The process involves preparing receptor-containing membranes, incubating them with a fixed concentration of a suitable radioligand and varying concentrations of the competitor compound, separating bound from free radioligand, and quantifying the bound radioactivity.
-
Membrane Preparation : Tissues or cultured cells (e.g., HEK293 or CHO cells stably expressing human D2 or D3 receptors) are harvested.[5] The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl) and centrifuged to pellet the membranes.[7] The pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by an assay like the BCA protein assay.[7]
-
Competitive Binding Incubation : The assay is typically performed in a 96-well plate format.[7] Each well contains:
-
The prepared receptor membranes.
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]methylspiperone for D2/D3 receptors).
-
A range of concentrations of the unlabeled competing ligand (7-OH-DPAT).[6]
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like haloperidol).[7]
-
-
Equilibration : The plates are incubated, often at 30°C or room temperature, for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[7]
-
Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[7] This step separates the receptor-bound radioligand, which is trapped on the filter, from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]
-
Radioactivity Measurement : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.[7]
-
Data Analysis : The data are analyzed using non-linear regression. The concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
D2/D3 Receptor Signaling Pathway
Both dopamine D2 and D3 receptors are members of the D2-like receptor family and are G protein-coupled receptors (GPCRs).[3][8] They primarily couple to inhibitory G proteins of the Gᵢ/Gₒ family.[9][10][11] Upon activation by an agonist like 7-OH-DPAT, these receptors initiate a signaling cascade that modulates neuronal activity.
The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][12] This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits dissociated from the G protein can directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[10][12] Downstream signaling can also involve the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[10][13]
Conclusion
7-Hydroxy-DPAT hydrobromide is a potent dopamine receptor agonist with a clear and significant binding preference for the D3 receptor over the D2 receptor. Quantitative analysis via radioligand binding assays consistently demonstrates this selectivity, with reported Kᵢ values for the D3 receptor in the low- to sub-nanomolar range. This pharmacological profile, combined with its function as an agonist for the canonical Gᵢ/Gₒ signaling pathway, solidifies the role of 7-OH-DPAT as a critical tool for dissecting the function of the dopaminergic system and developing novel therapeutics targeting the D3 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structures of the human dopamine D3 receptor-Gi complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. G-protein biased signaling agonists of Dopamine D3 receptor promote distinct activation patterns of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on the Behavioral Effects of 7-Hydroxy-DPAT Hydrobromide: A Technical Guide
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) is a synthetic compound that has been instrumental in elucidating the roles of dopamine (B1211576) D2-like receptors in the central nervous system. As a potent dopamine receptor agonist with a notable preference for the D3 subtype over the D2 subtype, early investigations into its behavioral effects provided crucial insights into the functional differentiation of these closely related receptors. This technical guide synthesizes the findings from foundational studies, presenting detailed experimental protocols, quantitative data, and conceptual frameworks to support ongoing research and drug development in this area.
General Behavioral Profile
Initial studies in rats revealed a dose-dependent biphasic effect of 7-OH-DPAT on general behavior. At lower doses, the compound induced signs of sedation, while higher doses led to stereotyped behaviors.[1] Furthermore, 7-OH-DPAT was shown to enhance stretching, yawning, and penile erection in male rats.[1]
Experimental Protocol: General Behavioral Assessment in Rats
-
Subjects: Male Wistar rats weighing between 250-350 g were used in these studies.[2]
-
Apparatus: Standard transparent observation cages were utilized.
-
Procedure: Following subcutaneous (s.c.) administration of 7-OH-DPAT hydrobromide or vehicle, animals were placed individually into the observation cages. Behavioral changes were observed and scored by trained researchers blind to the treatment conditions. Key behaviors monitored included sedation (e.g., decreased exploratory activity, ptosis), stereotypy (e.g., repetitive sniffing, gnawing, head movements), stretching, yawning, and episodes of penile erection. Observations were typically conducted for a period of 60 to 120 minutes post-injection.[1][2]
-
Data Analysis: The frequency or duration of specific behaviors was recorded and analyzed using appropriate statistical methods, such as ANOVA, to compare different dose groups with the control group.
Data Presentation: Dose-Dependent Effects of 7-OH-DPAT on Rat Behavior
| Dose (µg/kg, s.c.) | Sedation | Stereotypy | Stretching & Yawning | Penile Erection |
| 25-200 | Increased | Absent | Enhanced | Enhanced |
| 800 | Decreased | Present | Enhanced | Enhanced |
| 1600-4000 | Decreased | Pronounced | Enhanced | Enhanced |
Source: Adapted from Ferrari & Giuliani, 1995.[1]
Dose-dependent receptor engagement by 7-OH-DPAT.
Effects on Locomotor Activity
The impact of 7-OH-DPAT on locomotor activity is complex, with studies reporting both dose-dependent decreases and increases. Acute administration of lower doses of 7-OH-DPAT typically produces a decrease in locomotor activity.[2] Conversely, repeated administration of higher doses can lead to behavioral sensitization, characterized by a progressively greater increase in locomotor activity with each treatment.[2][3]
Experimental Protocol: Locomotor Activity Assessment
-
Subjects: Male Wistar or Sprague-Dawley rats were commonly used.[2][4]
-
Apparatus: Automated locomotor activity chambers, often equipped with photobeams to detect movement, were employed. These chambers typically consist of a clear Plexiglas box with a grid of infrared beams.
-
Procedure: Rats were habituated to the testing environment for a designated period before drug administration. Following injection with 7-OH-DPAT or vehicle, the animals were placed in the activity chambers, and locomotor activity (e.g., beam breaks) was recorded for a set duration, often ranging from 20 minutes to 2 hours.[2]
-
Data Analysis: The total number of beam breaks or distance traveled was quantified and compared across treatment groups using statistical tests like t-tests or ANOVA.
Data Presentation: Acute and Repeated Effects of 7-OH-DPAT on Locomotion
Acute Administration
| Dose (mg/kg, s.c.) | Locomotor Activity |
| 0.01 | Decrease |
| 0.10 | Decrease |
| 1.0 | Decrease |
Source: Adapted from Mattingly et al., 1996.[2]
Repeated Administration (1.0 mg/kg, s.c. daily for 10 days)
| Day | Locomotor Activity (relative to Day 1) |
| 1 | Baseline |
| 10 | Progressive Increase (Sensitization) |
Source: Adapted from Mattingly et al., 1996.[2]
References
- 1. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Hydroxy-DPAT Hydrobromide: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-dipropyl-2-aminotetralin hydrobromide (7-Hydroxy-DPAT HBr) is a potent and selective dopamine (B1211576) D3 receptor agonist. Its high affinity and selectivity for the D3 receptor subtype make it an invaluable tool in neuroscience research, particularly in studies related to Parkinson's disease, schizophrenia, and substance abuse. This technical guide provides an in-depth overview of the chemical properties and stability of 7-Hydroxy-DPAT hydrobromide, offering essential data and methodologies for its effective use in a research and development setting.
Chemical Properties
A solid understanding of the fundamental chemical properties of this compound is crucial for its proper handling, formulation, and interpretation in experimental settings.
Identity and Structure
-
IUPAC Name: 7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide[1]
-
Synonyms: 7-OH-DPAT HBr, (±)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide[2][3]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting point and an experimentally determined pKa for the hydrobromide salt are not extensively reported in the literature.
| Property | Value | Source/Comment |
| Physical Appearance | White to off-white crystalline solid. | Based on supplier information. |
| Melting Point | Not explicitly reported in the literature. | Further experimental determination is required for a precise value. |
| Solubility | Soluble in DMSO.[4][5][7][9] | The solubility of the related compound, 8-Hydroxy-DPAT hydrobromide, is reported to be up to 10 mM in water with gentle warming, suggesting potential for aqueous solubility of 7-Hydroxy-DPAT HBr.[10] |
| pKa (free base) | 10.389 | This is a predicted value for the non-salt form, 7-OH-DPAT. The pKa of the hydrobromide salt in solution would be influenced by the hydrobromic acid. |
| Purity | Typically ≥98% by HPLC.[6][9] | As reported by commercial suppliers. It is recommended to consult the certificate of analysis for batch-specific purity. |
Stability Profile
The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. This section outlines the known stability information and provides a general framework for conducting further stability studies.
Storage and Long-Term Stability
This compound is reported to be stable for at least four years when stored at -20°C in a desiccated environment.[5] For short-term storage, 0°C is also suggested.[9] It is shipped at ambient temperatures by most suppliers, indicating a degree of stability under these conditions for short durations.[8]
Degradation Pathways and Sensitivity
-
Oxidation: The phenolic hydroxyl group and the tertiary amine are susceptible to oxidation. This can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Aromatic compounds and compounds with heteroatoms can be sensitive to light, leading to photodegradation.
-
Hydrolysis: While generally stable, prolonged exposure to extreme pH conditions could potentially affect the molecule.
Further forced degradation studies are necessary to fully elucidate the degradation profile of this compound.
Experimental Protocols
To ensure the integrity of research findings, it is essential to employ well-defined experimental protocols for the analysis and stability assessment of this compound.
Protocol for Purity Determination by HPLC
A general reverse-phase high-performance liquid chromatography (RP-HPLC) method can be utilized to determine the purity of this compound.
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of any degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Hydrogen peroxide (3%)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 7.0).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves assessing specificity, linearity, accuracy, precision, and robustness.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the sample (both in solid state and in solution) to UV and visible light in a photostability chamber.
Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the degradation products can be adequately detected and resolved from the parent peak.
Visualizations
To aid in the conceptual understanding of the experimental workflows and the compound's signaling pathway, the following diagrams are provided.
Conclusion
This compound is a critical research tool with well-defined chemical identity. While its long-term stability under recommended storage conditions is good, a comprehensive understanding of its degradation profile under stress conditions is an area that requires further investigation. The experimental protocols outlined in this guide provide a framework for researchers to ensure the quality and reliability of their studies involving this important dopamine D3 receptor agonist. By adhering to rigorous analytical and stability testing, the scientific community can continue to leverage the unique properties of this compound to advance our understanding of the central nervous system.
References
- 1. R-(+)-7-Hydroxy-DPAT hydrobromide | C16H26BrNO | CID 11957554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 3. (A+-)-7-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide | C16H26BrNO | CID 11957566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medkoo.com [medkoo.com]
- 9. 7-OH-DPAT Hydrobromide supplier | CAS No: 76135-30-3 | AOBIOUS [aobious.com]
- 10. rndsystems.com [rndsystems.com]
The Discovery and Development of 7-Hydroxy-DPAT: A Potent and Selective Dopamine D3 Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
7-Hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) is a synthetic compound that has emerged as a valuable pharmacological tool in the study of the dopaminergic system. First synthesized and characterized in the late 1980s, it is a potent agonist with a notable selectivity for the dopamine (B1211576) D3 receptor subtype.[1][2][3] This high affinity and selectivity for the D3 receptor over the D2 and other dopamine receptor subtypes have made 7-OH-DPAT an instrumental agent in elucidating the physiological and pathophysiological roles of this receptor. The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain and is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance addiction.[4] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological characterization, and experimental methodologies associated with 7-OH-DPAT.
Synthesis of 7-OH-DPAT
While a definitive, publicly available, step-by-step synthesis protocol for 7-OH-DPAT is not readily found in the literature, its structure as a 2-aminotetralin derivative suggests a plausible synthetic pathway based on established organic chemistry principles and published syntheses of analogous compounds.[5][6][7] The synthesis would likely involve the construction of the core tetralin structure, followed by the introduction of the hydroxyl and dipropylamino functionalities at the appropriate positions.
A potential synthetic route could commence with the cyclization of a suitably substituted phenylbutyric acid derivative to form the tetralone intermediate. This could be followed by reductive amination with dipropylamine (B117675) to introduce the N,N-dipropylamino group at the 2-position. Finally, the hydroxyl group would be introduced at the 7-position, potentially via demethylation of a 7-methoxy precursor. The synthesis of related 7-hydroxy-2-(dialkylamino)tetralins has been described, providing a foundational methodology for the preparation of 7-OH-DPAT.[5][6]
Pharmacological Profile: Receptor Binding Affinity
The defining characteristic of 7-OH-DPAT is its high binding affinity and selectivity for the dopamine D3 receptor. This has been extensively characterized through radioligand binding assays. The following tables summarize the quantitative binding data (Ki values in nM) for the R-(+)-enantiomer of 7-OH-DPAT at various dopamine and serotonin (B10506) receptors. The R-(+)-isomer is the more active enantiomer.[8]
Table 1: Dopamine Receptor Binding Affinities of R-(+)-7-OH-DPAT
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| D3 | 0.57 | Human (cloned) | [3H]7-OH-DPAT | [8] |
| D2 | >114 | Human (cloned) | [3H]7-OH-DPAT | [8] |
| D2 | 3.6 | CHO cells | [3H]7-OH-DPAT | [1] |
Table 2: Serotonin Receptor Binding Affinities of (+/-)-7-OH-DPAT
| Receptor Subtype | Ki (nM) | Species | Radioligand | Reference |
| 5-HT1A | >1000 | Rat | [3H]8-OH-DPAT | [4] |
Note: Lower Ki values indicate higher binding affinity.
These data clearly illustrate the remarkable selectivity of R-(+)-7-OH-DPAT for the dopamine D3 receptor, with a more than 200-fold higher affinity for D3 over D2 receptors in cloned human receptors.[8] It is important to note that while generally exhibiting low affinity for serotonin receptors, this should be considered in experimental design.[4]
Functional Activity as a D3 Agonist
7-OH-DPAT acts as a full agonist at the dopamine D3 receptor, initiating downstream signaling cascades upon binding. Its functional activity has been demonstrated in a variety of in vitro and in vivo experimental paradigms.
In Vitro Functional Assays
The activation of the D3 receptor by 7-OH-DPAT, like other D2-like receptors, leads to the inhibition of adenylyl cyclase activity through its coupling to Gi/o proteins.[9][10] This results in a decrease in intracellular cyclic AMP (cAMP) levels. A key in vitro functional assay to characterize agonist activity is the [35S]GTPγS binding assay, which measures the agonist-induced binding of the non-hydrolysable GTP analog, [35S]GTPγS, to G-proteins.
Table 3: Functional Activity of 7-OH-DPAT
| Assay | Effect | Receptor | Cell/Tissue | Reference |
| Adenylyl Cyclase Activity | No effect (antagonist at D2) | D2 | 7315c pituitary tumor cells | [11] |
| Tyrosine Hydroxylase Inhibition | IC50 = 0.6-0.7 µM | D2/D3 Autoreceptors | Rat forebrain | [12] |
While specific EC50 values for 7-OH-DPAT at the D3 receptor in functional assays are not consistently reported across the literature, its agonist effects are well-documented through its downstream physiological consequences.
In Vivo Effects
In vivo studies have been crucial in understanding the physiological role of the D3 receptor, with 7-OH-DPAT serving as a key pharmacological probe.
-
Locomotor Activity: Systemic administration of 7-OH-DPAT has been shown to inhibit locomotion in mice, an effect that is absent in D3 receptor knockout mice, confirming the D3 receptor-mediated nature of this response.[13]
-
Dopamine Release: 7-OH-DPAT decreases extracellular dopamine levels in the nucleus accumbens, suggesting a role for D3 autoreceptors in regulating dopamine release.[14]
-
Electrophysiology: The compound has been shown to inhibit the firing of dopaminergic neurons in the ventral tegmental area.[14][15]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of 7-OH-DPAT for dopamine receptors.
Objective: To determine the Ki of 7-OH-DPAT for a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., from CHO or HEK cells).
-
Radioligand (e.g., [3H]7-OH-DPAT or [3H]spiperone).
-
Unlabeled 7-OH-DPAT.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled 7-OH-DPAT.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of unlabeled 7-OH-DPAT.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This protocol provides a general method for assessing the functional agonist activity of 7-OH-DPAT at G-protein coupled receptors.[16][17][18][19]
Objective: To measure the potency (EC50) and efficacy (Emax) of 7-OH-DPAT in stimulating [35S]GTPγS binding to G-proteins coupled to the D3 receptor.
Materials:
-
Cell membranes expressing the D3 receptor.
-
[35S]GTPγS.
-
Unlabeled GTPγS (for non-specific binding).
-
GDP.
-
7-OH-DPAT.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of 7-OH-DPAT.
-
In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of 7-OH-DPAT.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through the filter plates and wash with ice-cold buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Determine non-specific binding in the presence of excess unlabeled GTPγS.
-
Plot the specific binding against the log concentration of 7-OH-DPAT to determine EC50 and Emax values.
Visualizations
Dopamine D3 Receptor Signaling Pathway
References
- 1. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-OH-DPAT and PD 128907 selectively activate the D3 dopamine receptor in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-Hydroxy-DPAT Hydrobromide in Rodent Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a potent dopamine (B1211576) D3 receptor-preferring agonist, in rodent models. The following sections detail its mechanism of action, established experimental protocols, and expected outcomes, with a focus on its dose-dependent effects on behavior and neurochemistry.
Introduction
7-Hydroxy-DPAT is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in the central nervous system. Due to its higher affinity for D3 over D2 receptors, it allows for the dissection of the distinct physiological and behavioral roles of these closely related dopamine receptor subtypes.[1][2][3] Low doses of 7-OH-DPAT are thought to preferentially activate D3 receptors, while higher doses are likely to engage both D2 and D3 receptors.[4] This dose-dependent activity is a critical consideration in experimental design and data interpretation. The compound's effects are often biphasic, with low doses typically inducing inhibitory effects on motor activity and dopamine release, while higher doses can lead to hyperactivity.[1][5]
Mechanism of Action & Signaling Pathway
7-OH-DPAT primarily acts as an agonist at dopamine D3 receptors, which are G protein-coupled receptors.[2] A key mechanism of action, particularly at lower doses, is the activation of presynaptic D3 autoreceptors. This leads to a reduction in dopamine synthesis and release in brain regions such as the nucleus accumbens and striatum.[3][6][7] This inhibitory effect on dopaminergic transmission is thought to underlie many of the behavioral effects observed with 7-OH-DPAT, such as hypolocomotion.[6][8] At higher concentrations, 7-OH-DPAT can also act on postsynaptic D2 and D3 receptors, leading to more complex behavioral outcomes, including stereotypy and hyperlocomotion.[4][5]
Quantitative Data Summary
The following tables summarize typical dosage ranges and their observed effects in rodents based on published literature.
Table 1: Systemic Administration of 7-OH-DPAT in Rats
| Dose Range (mg/kg, i.p. or s.c.) | Primary Receptor Target | Key Behavioral/Physiological Effects | Reference(s) |
| 0.01 - 0.1 | D3 Autoreceptors | Decreased locomotion, increased yawning and stretching, weak aversive effects.[1][5] At 0.1 mg/kg, it can potentiate latent inhibition.[4] | [1][4][5] |
| 0.1 - 0.3 | D3 Autoreceptors | Dose-dependent reduction in responding for electrical self-stimulation.[6] Reduces dopamine release in the nucleus accumbens.[6] | [6] |
| 0.1 - 3.0 | D3 > D2 Receptors | Induced hypolocomotion without yawning.[8] | [8] |
| 0.25 | D3 Receptors | Decreased release of striatal dopamine and its metabolite DOPAC.[3] | [3] |
| 0.25 - 5.0 | D2/D3 Receptors | When administered prior to morphine, it can prevent the acquisition of morphine place preference.[9] | [9] |
| 0.8 and above | D2/D3 Receptors | Induction of stereotyped behaviors.[5] | [5] |
| 1.0 | D2/D3 Receptors | Blocks latent inhibition and induces hyperactivity.[4] | [4] |
| 1.6 - 4.0 | D2/D3 Receptors | Decreased sedation.[5] | [5] |
| 5.0 | D2/D3 Receptors | Sensitized locomotion after repeated administration.[1] | [1] |
Table 2: Intracerebral Administration of 7-OH-DPAT in Rats
| Total Dose (µg) & Site | Primary Receptor Target | Key Behavioral/Physiological Effects | Reference(s) |
| 0.3 - 3.0 (bilateral, Nucleus Accumbens) | D3 Receptors | Profound, dose-dependent hypolocomotion without yawning.[8] | [8] |
| 1.0 (bilateral, Nucleus Accumbens) | D3 Receptors | Decreased intake of a 3% sucrose (B13894) solution.[8] | [8] |
| 2 µg/µl (i.c.v. for 8 weeks) | D3 Receptors | In a 6-OHDA model of Parkinson's disease, it reduced the loss of dopaminergic neurons, decreased amphetamine-induced rotations, and improved motor function in the staircase test.[3] | [3] |
Detailed Experimental Protocols
The following are generalized protocols synthesized from multiple sources. Researchers should adapt these to their specific experimental needs and institutional guidelines.
Locomotor Activity Assessment in an Open Field
This protocol is designed to assess the dose-dependent effects of 7-OH-DPAT on spontaneous locomotor activity.
Materials:
-
7-Hydroxy-DPAT hydrobromide
-
Sterile saline (0.9% NaCl)
-
Rodent species (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice)
-
Open field arena (e.g., 40 x 40 x 30 cm for rats) equipped with an automated activity monitoring system (e.g., infrared beams)
-
Syringes and needles for injection (appropriate gauge for i.p. or s.c. administration)
Protocol:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the test to minimize stress.
-
Drug Preparation: Dissolve 7-OH-DPAT hydrobromide in sterile saline to the desired concentrations. Prepare fresh on the day of the experiment.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
Baseline Activity: Place each animal individually into the open field arena and record its spontaneous activity for a 30-60 minute baseline period.
-
Drug Administration: Remove the animals from the arena and administer the prepared dose of 7-OH-DPAT or vehicle (saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical injection volume is 1 ml/kg for rats.
-
Post-Injection Monitoring: Immediately return the animal to the open field arena and record locomotor activity for 60-120 minutes. Key parameters to measure include horizontal activity (distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Data Analysis: Analyze the data by comparing the activity levels of the different dose groups to the vehicle control group. Statistical analysis can be performed using ANOVA followed by post-hoc tests.
In Vivo Microdialysis for Dopamine Release
This protocol allows for the direct measurement of extracellular dopamine and its metabolites in specific brain regions following 7-OH-DPAT administration.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate membrane length and cutoff)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED) for analyzing dopamine and metabolites
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
Protocol:
-
Guide Cannula Implantation: Anesthetize the rodent and place it in the stereotaxic apparatus. Implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µl/min). Allow the system to stabilize for at least 2-3 hours. Collect baseline dialysate samples every 20 minutes.
-
Drug Administration: Administer 7-OH-DPAT (i.p. or s.c.) at the desired dose.
-
Post-Injection Sample Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid) concentrations using HPLC-ED.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration. Compare the effects of different 7-OH-DPAT doses against a vehicle control group.
Applications in Disease Models
-
Parkinson's Disease: 7-OH-DPAT is used to investigate the role of D3 receptors in motor control and as a potential therapeutic agent. In rodent models of Parkinson's disease, such as the 6-OHDA lesion model, chronic administration of 7-OH-DPAT has been shown to be neuroprotective and to improve motor deficits.[3][10]
-
Drug Addiction and Reward: The compound is utilized to study the involvement of D3 receptors in the rewarding effects of drugs of abuse. For example, 7-OH-DPAT can modulate the acquisition and expression of morphine-induced conditioned place preference.[9] It also reduces self-stimulation of the ventral tegmental area, a key reward pathway.[6]
-
Schizophrenia: Given the implication of dopamine receptors in schizophrenia, 7-OH-DPAT is used to explore the potential of D3-selective compounds in modulating cognitive functions like latent inhibition, which is often impaired in this disorder.[4]
Conclusion
This compound is a critical tool for elucidating the function of the dopamine D3 receptor in vivo. Careful consideration of its dose-dependent effects is paramount for designing and interpreting experiments. The protocols and data provided herein serve as a guide for researchers utilizing this compound to investigate a wide range of neurological and psychiatric conditions.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Stereotaxic Infusion of 7-Hydroxy-DPAT Hydrobromide
Introduction
7-Hydroxy-DPAT (7-hydroxy-N,N-di-n-propyl-2-aminotetralin) hydrobromide is a synthetic compound that functions as a potent and selective dopamine (B1211576) D3 receptor agonist.[1] Due to its high affinity for the D3 receptor over other dopamine receptor subtypes, it is an invaluable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes, including motor control, cognition, reward, and substance abuse.[2][3][4] Stereotaxic infusion allows for the direct administration of 7-Hydroxy-DPAT into specific brain nuclei, enabling researchers to elucidate the region-specific functions of D3 receptor activation.
Mechanism of Action
7-Hydroxy-DPAT primarily acts on the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) of the D2-like family. These receptors are typically coupled to inhibitory G proteins (Gi/o).[5][6] Upon agonist binding, the D3 receptor activates the Gi/o pathway, leading to a cascade of intracellular events including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[7] This signaling pathway also involves the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, as well as the activation of other signaling molecules like mitogen-activated protein kinase (MAPK).[7] At lower doses, 7-Hydroxy-DPAT is believed to act on presynaptic D3 autoreceptors, leading to a reduction in dopamine synthesis and release.[3][8] At higher concentrations, it can also activate postsynaptic D2 and D3 receptors.[9][10]
Quantitative Data
Table 1: Compound Properties of 7-Hydroxy-DPAT Hydrobromide
| Property | Value |
| Full Chemical Name | (±)-7-Hydroxy-2-dipropylaminotetralin hydrobromide |
| Molecular Formula | C₁₆H₂₅NO · HBr |
| Molecular Weight | 328.3 g/mol [7] |
| CAS Number | 76135-30-3[11] |
| Purity | ≥95-99% (HPLC)[7][11] |
| Solubility | Soluble in DMSO[11] |
Table 2: Dopamine Receptor Binding Affinity (Ki values in nM)
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | ~0.78 - 1 | [7][11] |
| Dopamine D2 | ~10 - 61 | [7][11] |
| Dopamine D4 | ~650 | [7][11] |
| Dopamine D1 | ~5000 - 5300 | [7][11] |
Table 3: Example Stereotaxic Infusion Parameters for Rat Brain
| Parameter | Nucleus Accumbens (NAc) | Ventral Tegmental Area (VTA) |
| Target Coordinates (from Bregma) | Core: AP: +1.5mm; ML: ±1.5mm; DV: -5.4mm (from dura) Shell: AP: +1.4mm; ML: ±0.75mm; DV: -5.0mm (from dura)[12] | AP: -4.8 to -5.2mm; ML: ±0.7 to ±1.3mm; DV: -8.2 to -8.4mm (from skull)[13][14] |
| Example Dose | 0.3 - 3.0 µg (total dose, bilateral)[4] | 10 µg (intracerebroventricular, as a proxy)[15] |
| Vehicle | Artificial Cerebrospinal Fluid (aCSF) or Saline with minimal DMSO | Artificial Cerebrospinal Fluid (aCSF) or Saline with minimal DMSO |
| Infusion Volume | 0.5 - 1.0 µL per hemisphere | 0.5 - 1.0 µL per hemisphere |
| Infusion Rate | 0.5 µL/min | 0.5 µL/min |
| Cannula Dwell Time | 2 - 5 minutes post-infusion | 2 - 5 minutes post-infusion |
Note: Coordinates and parameters should be optimized for the specific animal strain, age, and weight. The provided values serve as a starting point based on published literature.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of this compound for Intracranial Infusion
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile 0.9% saline or artificial Cerebrospinal Fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation: Due to its limited aqueous solubility, first prepare a concentrated stock solution in 100% DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Working Solution Preparation: On the day of surgery, prepare the working infusion solution. Dilute the DMSO stock solution with sterile saline or aCSF to the final desired concentration.
-
Important: The final concentration of DMSO in the infusate should be kept to a minimum (ideally <5%, and absolutely <10%) to avoid neurotoxicity.
-
Example: To prepare a 1 µg/µL solution, dilute 10 µL of the 10 mg/mL stock into 990 µL of sterile saline. This results in a final DMSO concentration of 1%.
-
-
Sterilization: Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube. Keep the solution on ice until use.
Protocol 2: Stereotaxic Cannula Implantation and Infusion in Rats
Audience: This protocol is intended for researchers trained in rodent stereotaxic surgery. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Anesthetized rat
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, hemostats, dental drill)
-
Guide cannula and dummy cannula (e.g., 26-gauge)
-
Internal infusion cannula (e.g., 33-gauge)
-
Polyethylene (PE) tubing
-
Infusion pump with microsyringes (e.g., 10 µL Hamilton syringe)
-
Dental cement and skull screws
-
Antiseptic solution and local anesthetic
-
Post-operative analgesics
Surgical Procedure:
-
Anesthesia and Preparation: Anesthetize the rat (e.g., 1.5-3% isoflurane) and administer pre-operative analgesia. Place the animal in the stereotaxic frame, ensuring the head is level between bregma and lambda.
-
Surgical Site: Shave the scalp, and sterilize the area with an antiseptic solution. Apply a local anesthetic to the scalp.
-
Incision and Skull Exposure: Make a midline incision to expose the skull. Clean and dry the skull surface, identifying the bregma landmark.
-
Coordinate Targeting: Using the coordinates from Table 3 (or coordinates optimized for your study), mark the target locations for cannula implantation on the skull.
-
Craniotomy: Drill small burr holes at the marked locations for the guide cannula and anchor screws. Be careful not to damage the underlying dura mater.
-
Cannula Implantation: Lower the guide cannula to the predetermined dorsal-ventral (DV) coordinate. Secure the cannula assembly to the skull using dental cement and anchor screws.
-
Closure and Recovery: Insert a dummy cannula into the guide to keep it patent. Suture the incision. Administer post-operative analgesia and allow the animal to recover for at least one week before infusion experiments.
Infusion Procedure:
-
Habituation: Gently handle the animal for several days leading up to the infusion to minimize stress.
-
Setup: On the day of the experiment, briefly restrain the animal. Remove the dummy cannula and insert the internal infusion cannula, which should extend slightly beyond the tip of the guide cannula to reach the target nucleus.
-
Connection: Connect the internal cannula to the microsyringe on the infusion pump via PE tubing.
-
Infusion: Infuse the prepared 7-Hydroxy-DPAT solution at the desired volume and rate (e.g., 0.5 µL/min).
-
Dwell Time: After the infusion is complete, leave the internal cannula in place for an additional 2-5 minutes to allow for diffusion and to prevent backflow upon retraction.
-
Post-Infusion: Slowly withdraw the infusion cannula and replace the dummy cannula. Return the animal to its home cage and proceed with behavioral or neurochemical analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Biased G Protein-Independent Signaling of Dopamine D1-D3 Receptor Heteromers in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and electrophysiological effects of 7-OH-DPAT on the mesolimbic dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Area-specific analysis of the distribution of hypothalamic neurons projecting to the rat ventral tegmental area, with special reference to the GABAergic and glutamatergic efferents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biphasic inhibition of stimulated endogenous dopamine release by 7-OH-DPAT in slices of rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localization of stereotaxic coordinates for the ventral tegmental area in early adolescent, mid-adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nucleus Accumbens Core and Shell are Critical for the Expression, but not the Consolidation, of Pavlovian Conditioned Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of GABA Receptors of Ventral Tegmental Area in Cardiovascular Responses in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ventral Tegmental Area Microinjected-SKF38393 Increases Regular Chow Intake in 18 Hours Food-Deprived Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain oxytocin receptors mediate ejaculation elicited by 7-hydroxy-2-(di-N-propylamino) tetralin (7-OH-DPAT) in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Hydroxy-DPAT Hydrobromide in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT), a selective dopamine (B1211576) D3 receptor agonist, in in vivo microdialysis studies to investigate dopaminergic neurotransmission.
Introduction
7-Hydroxy-DPAT (7-hydroxy-N,N-di-n-propyl-2-aminotetralin) is a valuable pharmacological tool for probing the function of the dopamine D3 receptor.[1] It exhibits a significantly higher affinity for D3 receptors compared to D2 receptors, making it a preferred agonist for studying D3-mediated effects.[1] In the central nervous system, D3 receptors are primarily located in limbic regions, such as the nucleus accumbens, and are implicated in the regulation of mood, motivation, and reward.[1] Microdialysis is a powerful technique that allows for the in vivo sampling of neurotransmitters and their metabolites from the extracellular fluid of discrete brain regions in awake, freely moving animals. This combination of a selective D3 agonist and in vivo microdialysis provides a robust experimental paradigm to elucidate the role of D3 receptors in modulating dopamine release and metabolism.
Pharmacological Profile of 7-Hydroxy-DPAT
7-OH-DPAT acts as an agonist at dopamine D3 receptors, and to a lesser extent, at D2 receptors. Activation of presynaptic D3 autoreceptors is thought to inhibit the synthesis and release of dopamine.[2] This is supported by findings that systemic administration of 7-OH-DPAT dose-dependently decreases dopamine release in rats.[1]
Key Pharmacological Data:
| Parameter | Value | Species/System | Reference |
| D3 Receptor Affinity (Ki) | 0.57 nM | Cloned human receptors | [1] |
| D2 Receptor Affinity (Ki) | >114 nM (>200-fold lower than D3) | Cloned human receptors | [1] |
| Effect on Dopamine Release | Dose-dependent decrease (10-1000 nmol/kg) | Rats | [1] |
| Inhibition of DOPA Accumulation (ID50) | 4.8-6.4 mg/kg | Rat forebrain | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting microdialysis studies in rats to assess the effect of 7-OH-DPAT on extracellular dopamine levels.
I. Animal Preparation and Stereotaxic Surgery
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Implantation:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. For the nucleus accumbens, typical coordinates are: AP +1.7 mm, ML ±1.0 mm from bregma, and DV -7.8 mm from the skull surface. For the striatum: AP +0.5 mm, ML ±2.5 mm from bregma, and DV -5.0 mm from the dura.
-
Implant a guide cannula (e.g., CMA 12) to the desired depth and secure it to the skull with dental cement and jeweler's screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as required.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
-
II. Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., CMA 12, 2 mm membrane, 20 kDa cutoff).
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
Prepare a sterile aCSF solution with a composition mimicking the extracellular fluid of the brain. A typical composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 1.0 mM MgCl2, buffered to pH 7.4 with phosphate (B84403) buffer.
-
-
Microdialysis Setup:
-
Connect the microdialysis probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µL/min.
-
-
Stabilization and Baseline Collection:
-
Allow the system to stabilize for at least 2-3 hours after probe insertion to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes before drug administration.
-
-
Drug Administration:
-
Dissolve this compound in sterile saline or aCSF.
-
Administer the drug via the desired route (e.g., intraperitoneal injection, subcutaneous injection, or through the microdialysis probe via reverse dialysis).
-
-
Sample Collection:
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment (e.g., 3-4 hours post-injection).
-
Immediately freeze the collected samples on dry ice or in a -80°C freezer until analysis.
-
III. Sample Analysis: HPLC-ECD
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is the most common method for quantifying dopamine in microdialysate samples.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A buffered solution (e.g., phosphate or citrate (B86180) buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Electrochemical Detector: Set the potential of the working electrode to an appropriate level for the oxidation of dopamine (e.g., +0.6 to +0.8 V).
-
-
Quantification:
-
Generate a standard curve with known concentrations of dopamine.
-
Calculate the concentration of dopamine in the dialysate samples by comparing their peak heights or areas to the standard curve.
-
Express the results as a percentage of the baseline dopamine levels.
-
Data Presentation
The following tables summarize the expected quantitative effects of 7-OH-DPAT from in vivo studies.
Table 1: Dose-Dependent Effect of R-(+)-7-OH-DPAT on Dopamine Release in Rats
| Dose (nmol/kg, s.c.) | Effect on Dopamine Release |
| 10 - 1000 | Dose-dependent decrease |
| Data from reference[1] |
Table 2: Effect of 7-OH-DPAT on DOPA Accumulation in Rat Forebrain
| Parameter | Value | Brain Region |
| ID50 | 4.8-6.4 mg/kg | Extrapyramidal and limbic tissue |
| Data from reference[2] |
Mandatory Visualizations
Signaling Pathway of 7-OH-DPAT at the D3 Receptor
The following diagram illustrates the canonical signaling pathway activated by 7-OH-DPAT upon binding to the dopamine D3 receptor. As a D2-like receptor, the D3 receptor is coupled to inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: D3 Receptor Signaling Pathway
Experimental Workflow for a 7-OH-DPAT Microdialysis Study
This diagram outlines the logical flow of a typical in vivo microdialysis experiment designed to assess the effects of 7-OH-DPAT.
Caption: Microdialysis Experimental Workflow
References
Application Notes and Protocols: Behavioral Studies of 7-Hydroxy-DPAT Hydrobromide in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a dopamine (B1211576) D3 receptor-preferring agonist, in preclinical behavioral studies relevant to Parkinson's disease (PD). The protocols focus on the widely used 6-hydroxydopamine (6-OHDA)-lesioned rodent model of PD.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits. Dopamine receptor agonists are a cornerstone of PD therapy. 7-OH-DPAT is a valuable research tool for investigating the role of the D3 receptor in motor control and its potential as a therapeutic target.[1] These protocols detail the assessment of rotational behavior, locomotor activity, and L-DOPA-induced dyskinesia (LID), key behavioral readouts in rodent models of PD.
Animal Model: Unilateral 6-Hydroxydopamine (6-OHDA) Lesion in Rats
The unilateral 6-OHDA lesion model is a classic and reliable method for inducing parkinsonian motor symptoms in rodents.[2] 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons. Unilateral injection into the medial forebrain bundle (MFB) or the striatum leads to a near-complete loss of dopamine neurons on one side of the brain, resulting in quantifiable motor asymmetry.
Table 1: Parameters for 6-OHDA Lesion Induction
| Parameter | Description |
| Animal Model | Male Sprague-Dawley or Wistar rats (200-250g) |
| Anesthesia | Isoflurane (2-4% for induction, 1-2% for maintenance) or Ketamine/Xylazine cocktail |
| Stereotaxic Coordinates (MFB) | From Bregma: AP -4.4 mm, ML ±1.5 mm, DV -7.8 mm (tooth bar at -3.3 mm) |
| Stereotaxic Coordinates (Striatum) | From Bregma: AP +0.5 mm, ML ±3.0 mm, DV -5.0 mm (tooth bar at 0.0 mm) |
| 6-OHDA Solution | 8-12 µg of 6-OHDA-HCl dissolved in 2-4 µL of 0.9% saline containing 0.02% ascorbic acid |
| Infusion Rate | 0.5 µL/min |
| Post-infusion Wait Time | 5 minutes before slowly retracting the needle |
| Post-operative Care | Analgesics (e.g., carprofen), soft food, and hydration support |
| Lesion Confirmation | Apomorphine-induced rotation test (typically 2-3 weeks post-surgery) |
Experimental Protocols
Apomorphine-Induced Rotational Behavior
This test is used to assess the extent of the unilateral dopamine lesion. Following the lesion, the postsynaptic dopamine receptors on the denervated side become supersensitive to dopamine agonists like apomorphine (B128758). Administration of apomorphine causes the rat to rotate contralaterally (away from the lesioned side).
Protocol:
-
Habituation: Place the rat in a circular arena (e.g., a transparent cylinder 40 cm in diameter) for at least 10-15 minutes to acclimate.
-
Drug Administration: Administer apomorphine hydrochloride (0.05-0.5 mg/kg, s.c.).
-
Data Collection: Immediately after injection, place the rat back into the arena and record rotational behavior for 30-60 minutes using an automated rotometer system or by manual counting. A full 360° turn is counted as one rotation.
-
Data Analysis: Express data as net contralateral turns per minute. A robust lesion is typically indicated by an average of >5-7 contralateral rotations per minute.
Assessment of Spontaneous Locomotor Activity (Open Field Test)
This test evaluates the general motor activity of the animal and can be used to assess the effects of 7-OH-DPAT on locomotion in the parkinsonian state.
Protocol:
-
Apparatus: Use a square open field arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automate data collection.
-
Habituation: Place the animal in the testing room for at least 30 minutes before the test to acclimate to the environment.
-
Procedure: Gently place the rat in the center of the open field.
-
Data Collection: Record activity for a set period, typically 15-60 minutes. Key parameters to measure include:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Number of rearings (standing on hind limbs).
-
Stereotypy: Repetitive, patterned behaviors (e.g., grooming, sniffing).
-
-
Drug Studies: To assess the effect of 7-OH-DPAT, administer the compound (various doses, i.p. or s.c.) prior to placing the animal in the open field and compare the activity to vehicle-treated controls.
L-DOPA-Induced Dyskinesia (LID) Assessment
Chronic L-DOPA treatment in PD patients often leads to the development of debilitating involuntary movements known as dyskinesias. This can be modeled in 6-OHDA-lesioned rats.
Protocol:
-
Priming: Administer L-DOPA methyl ester (6-12 mg/kg, i.p.) and a peripheral decarboxylase inhibitor such as benserazide (B1668006) (12-15 mg/kg, i.p.) daily for approximately 3 weeks to induce stable dyskinetic movements.
-
AIMs Scoring: On testing days, administer the L-DOPA/benserazide combination. At regular intervals (e.g., every 20 minutes for 3-4 hours), score the severity of Abnormal Involuntary Movements (AIMs) using a validated rating scale.
-
AIMs Categories:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky, purposeless movements of the forelimb and hindlimb.
-
Orolingual: Vacuous chewing, jaw tremors, and tongue protrusions.
-
-
Severity Score: Each category is scored on a scale of 0 to 4:
-
0: Absent
-
1: Occasional (present <50% of the observation period)
-
2: Frequent (present >50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
7-OH-DPAT Intervention: To test the effect of 7-OH-DPAT on LID, administer the compound prior to the L-DOPA/benserazide injection and compare the total AIMs scores to a vehicle-treated group.
Table 2: Quantitative Data for 7-OH-DPAT Hydrobromide in Behavioral Models
| Behavioral Test | Animal Model | 7-OH-DPAT Hydrobromide Dose (mg/kg) | Route of Administration | Observed Effect |
| Rotational Behavior | 6-OHDA Lesioned Rat | 0.01 - 1.0 | s.c. / i.p. | Dose-dependent contralateral rotations. |
| Locomotor Activity | 6-OHDA Lesioned Rat | 0.03 - 0.3 | s.c. | Biphasic effect: low doses can decrease locomotion, while higher doses may increase it. |
| L-DOPA-Induced Dyskinesia | 6-OHDA Lesioned Rat | 0.05 - 0.5 | s.c. / i.p. | Potential to modulate AIMs scores, but the direction of the effect (reduction or exacerbation) may depend on the dose and treatment regimen. |
Note: The optimal dose range for 7-OH-DPAT should be determined empirically for each specific experimental setup.
Signaling Pathways and Experimental Workflows
Dopamine D2 and D3 Receptor Signaling
7-OH-DPAT acts as an agonist primarily at D3 and to a lesser extent at D2 dopamine receptors. Both are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[3][4] Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6]
Experimental Workflow for Behavioral Analysis
The following diagram illustrates a typical workflow for conducting behavioral studies with 7-OH-DPAT in a 6-OHDA rat model of Parkinson's disease.
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine-rich transplants in rats with 6-OHDA lesions of the ventral tegmental area. I. Effects on spontaneous and drug-induced locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 5. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 7-Hydroxy-DPAT hydrobromide Cell Culture Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin hydrobromide (7-OH-DPAT) is a synthetic compound that functions as a potent and selective agonist for the dopamine (B1211576) D3 receptor.[1][2] It exhibits lower affinity for other dopamine receptor subtypes and serotonin (B10506) receptors.[1][3] G protein-coupled receptors (GPCRs), such as the D3 receptor, are a major class of drug targets.[4] Understanding the interaction of compounds like 7-OH-DPAT with these receptors is crucial for drug discovery and development, particularly in the context of neurological and psychiatric disorders.[2][5]
This document provides detailed protocols for assessing the activity of 7-OH-DPAT hydrobromide in Human Embryonic Kidney 293 (HEK293) cells recombinantly expressing the human dopamine D3 receptor. The primary assay described is the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger modulated by D3 receptor activation.
Data Presentation
Ligand Binding Affinity
7-OH-DPAT demonstrates high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes. The binding affinities (Ki) are summarized in the table below.
| Receptor Subtype | Ki (nM) |
| Dopamine D3 | 0.78[3] |
| Dopamine D2 | 61[3] |
| Dopamine D1 | 650[3] |
| Dopamine D4 | 5,300[3] |
Functional Potency
In functional assays, 7-OH-DPAT stimulates a response in cells expressing the D3 receptor. An example of its potency is the measurement of calcium mobilization in HEK293 cells expressing the D3 receptor.
| Functional Assay | Cell Line | EC50 (nM) |
| Calcium Mobilization | HEK293 | 13.5[3] |
Signaling Pathway
Activation of the dopamine D3 receptor by an agonist like 7-OH-DPAT typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi/o). This results in a decrease in the intracellular concentration of cAMP.
Dopamine D3 receptor signaling pathway.
Experimental Protocols
HEK293 Cell Culture
A foundational aspect of a successful assay is the proper maintenance of the HEK293 cell line.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)[6]
-
Fetal Bovine Serum (FBS)[6]
-
Penicillin-Streptomycin[6]
-
Trypsin-EDTA[7]
-
Phosphate-Buffered Saline (PBS)[8]
-
T75 cell culture flasks[9]
-
Humidified incubator at 37°C with 5% CO2[6]
Protocol:
-
Culture HEK293 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Passage the cells when they reach 80-90% confluency.[10]
-
To passage, aspirate the medium, wash the cells with PBS, and add Trypsin-EDTA to detach the cells.[8][10]
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.[10]
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density. A split ratio of 1:5 to 1:10 is recommended.[9]
cAMP Measurement Assay
This protocol outlines the steps to measure changes in intracellular cAMP levels in response to 7-OH-DPAT.
Materials:
-
HEK293 cells expressing the D3 receptor
-
7-OH-DPAT hydrobromide
-
Forskolin (B1673556) (a potent activator of adenylyl cyclase)
-
Assay medium (e.g., MEM with 2% charcoal-stripped serum)[9]
-
96-well plates[11]
-
cAMP assay kit (e.g., cAMP-Glo™ Assay)[4]
-
Plate reader capable of luminescence detection
Protocol:
-
Seed the HEK293 cells into a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[9][11]
-
The following day, carefully remove the culture medium.
-
Wash the cells twice with 200 µL of PBS, being careful not to dislodge the cells.[9]
-
Prepare serial dilutions of 7-OH-DPAT hydrobromide in assay medium.
-
Add the different concentrations of 7-OH-DPAT to the wells. Include a vehicle control.
-
To stimulate cAMP production, add a sub-maximal concentration of forskolin to all wells. This allows for the measurement of the inhibitory effect of the D3 agonist.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[9]
-
Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Read the luminescence on a plate reader.
-
Plot the results as a dose-response curve to determine the EC50 of 7-OH-DPAT.
Experimental Workflow
The following diagram illustrates the key steps in the cell culture and cAMP assay workflow.
Experimental workflow diagram.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
Application Notes and Protocols for [3H]7-Hydroxy-DPAT Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-DPAT (7-OH-DPAT) is a potent and selective agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1] Understanding the binding characteristics of novel compounds to the D3 receptor is crucial for the development of targeted therapeutics. The radioligand binding assay using tritiated 7-OH-DPAT ([3H]7-OH-DPAT) is a fundamental technique to determine the affinity and density of D3 receptors and to screen for novel D3-active compounds. This document provides a detailed protocol for performing a [3H]7-OH-DPAT radioligand binding assay, along with data presentation and visualization of the associated signaling pathway and experimental workflow.
Dopamine D3 Receptor Signaling Pathway
Dopamine D3 receptors, like other D2-like receptors, predominantly couple to inhibitory G proteins of the Gi/o family.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other downstream effectors, such as G protein-coupled inwardly rectifying potassium (GIRK) channels.
Quantitative Data Summary
The following tables summarize the binding parameters of [3H]7-OH-DPAT for dopamine D3 and D2 receptors, as well as the inhibition constants (Ki) for various competing ligands at the D3 receptor.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]7-OH-DPAT
| Receptor | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Dopamine D3 | CHO cells | ~0.5 | Not Reported | [2] |
| Dopamine D2 | CHO cells | 3.6 | Not Reported | [2] |
| Dopamine D3 | Rat Caudate-Putamen | Not explicitly stated, but saturation curves showed at least two binding components | ~600 (combined) | [3] |
Table 2: Inhibition Constants (Ki) of Various Ligands at the Dopamine D3 Receptor using [3H]7-OH-DPAT
| Compound | Class | Ki (nM) | Reference |
| R-(+)-7-OH-DPAT | Agonist | 0.57 | [4] |
| Dopamine | Agonist | - | [3] |
| Quinpirole | Agonist | - | [3] |
| Haloperidol (B65202) | Antagonist | - | [3] |
| Raclopride | Antagonist | - | [3] |
| Spiperone | Antagonist | - |
Note: Specific Ki values for all listed compounds were not consistently available across the searched literature using [3H]7-OH-DPAT as the radioligand. Competition binding experiments are required to determine these values.
Experimental Protocol: [3H]7-OH-DPAT Radioligand Binding Assay
This protocol is designed for the determination of dopamine D3 receptor binding using [3H]7-OH-DPAT in cell membranes.
Materials and Reagents
-
Radioligand: [3H]7-OH-DPAT (specific activity ~70-85 Ci/mmol)
-
Cell Membranes: Membranes prepared from cells expressing dopamine D3 receptors (e.g., CHO or HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 5 mM MgCl2, pH 7.4
-
Non-specific Binding Compound: 10 µM Haloperidol or 10 µM Spiperone
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Experimental Workflow
Procedure
1. Membrane Preparation:
-
Thaw frozen aliquots of cell membranes containing dopamine D3 receptors on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 50-100 µg/mL. The optimal concentration should be determined empirically to ensure that less than 10% of the radioligand is bound.
2. Assay Setup:
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM haloperidol or another suitable antagonist.
-
Competition Binding: Add 50 µL of the competing test compound at various concentrations.
3. Radioligand Addition:
-
Add 50 µL of [3H]7-OH-DPAT to all wells. For saturation experiments, use a range of concentrations (e.g., 0.1 to 10 nM). For competition experiments, use a single concentration of [3H]7-OH-DPAT, typically at or near its Kd value (e.g., 0.5 nM).
4. Incubation:
-
Initiate the binding reaction by adding 150 µL of the membrane suspension to each well.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[5] Kinetic analyses have shown that binding of [3H]R(+)-7-OH-DPAT reaches equilibrium in approximately 1 hour.[3]
5. Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.
6. Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the filters to soak for at least 4 hours, or overnight, before counting.
-
Measure the radioactivity in a scintillation counter.
Data Analysis
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM, in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand). Specific Binding = Total Binding - Non-specific Binding
-
Saturation Binding Analysis:
-
Plot specific binding (Y-axis) against the concentration of [3H]7-OH-DPAT (X-axis).
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) equation to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competition Binding Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competing ligand (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
The [3H]7-OH-DPAT radioligand binding assay is a robust and sensitive method for characterizing the dopamine D3 receptor. Adherence to a well-defined protocol and careful data analysis are essential for obtaining accurate and reproducible results. This information is critical for the identification and development of novel ligands targeting the dopamine D3 receptor for the treatment of various CNS disorders.
References
- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Go/z-biased coupling profile of the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dissolving 7-Hydroxy-DPAT Hydrobromide for Intraperitoneal Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of 7-Hydroxy-DPAT hydrobromide, a selective dopamine (B1211576) D3 receptor agonist, for intraperitoneal (i.p.) injection in a research setting. Adherence to proper preparation techniques is crucial for ensuring accurate dosing and obtaining reliable experimental results.
Compound Information
This compound is a valuable tool in neuroscience research for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its selective agonism allows for the targeted modulation of D3 receptor-mediated signaling pathways.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₂₅NO · HBr |
| Molecular Weight | 328.28 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability. The solid form is stable for at least four years under these conditions. |
Solubility Data
The solubility of this compound is a critical factor in preparing a homogenous solution for injection. Based on available data, the compound exhibits the following solubility profile:
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble up to 100 mM | DMSO is a common solvent for creating concentrated stock solutions. |
| Water | Sparingly soluble | For a structurally similar compound, 8-OH-DPAT hydrobromide, solubility in water is reported to be up to 10 mM with gentle warming. This suggests that this compound may have limited but potentially usable solubility in aqueous solutions. |
| DMSO:PBS (pH 7.2) (1:5) | Approx. 0.16 mg/mL | This data is for the related compound 8-OH-DPAT hydrobromide and provides a useful reference for preparing diluted solutions for injection.[1][2] |
Experimental Protocols
Preparation of a Stock Solution
It is recommended to first prepare a concentrated stock solution of this compound in DMSO. This allows for accurate dilution to the final desired concentration for injection and minimizes the volume of organic solvent administered to the animal.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month when stored at -20°C.
Preparation of the Final Solution for Intraperitoneal Injection
For intraperitoneal injections, the DMSO stock solution must be diluted with a biocompatible vehicle to a final concentration suitable for the desired dosage. While specific protocols for this compound are not extensively detailed in the literature, a widely accepted method for the structurally similar compound 8-OH-DPAT provides a reliable framework.
Vehicle Composition (based on 8-OH-DPAT protocols): A common vehicle for in vivo administration of similar compounds involves a mixture of DMSO, Polyethylene glycol 300 (PEG300), Tween 80, and saline. However, for direct i.p. injection, a simpler dilution in sterile saline or phosphate-buffered saline (PBS) is often sufficient, provided the final DMSO concentration is low (typically <5%).
Recommended Protocol:
Materials:
-
This compound stock solution in DMSO
-
Sterile 0.9% Sodium Chloride solution (saline) or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes
-
Calibrated micropipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
In a sterile conical tube, add the required volume of sterile saline or PBS.
-
While vortexing the saline/PBS, slowly add the calculated volume of the DMSO stock solution to achieve the final desired concentration. This gradual addition helps to prevent precipitation of the compound.
-
Ensure the final concentration of DMSO in the injection solution is as low as possible, ideally below 5%, to minimize potential solvent toxicity.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, adjustments to the formulation, such as the inclusion of a small percentage of a surfactant like Tween 80, may be necessary.
-
The final solution should be prepared fresh on the day of the experiment. It is not recommended to store aqueous solutions for more than one day.[2]
Example Calculation: To prepare a 1 mg/mL solution for injection from a 10 mg/mL DMSO stock, you would mix 1 part of the stock solution with 9 parts of sterile saline. The final DMSO concentration would be 10%. To achieve a lower DMSO concentration, a more diluted stock solution could be prepared, or a smaller volume of the concentrated stock could be added to a larger volume of saline.
Dosing Information
Several studies have utilized this compound for intraperitoneal injections in rats. The reported dosage ranges can serve as a starting point for experimental design:
Researchers should determine the optimal dose for their specific experimental model and objectives.
Signaling Pathway and Experimental Workflow
7-Hydroxy-DPAT is a selective agonist for the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The binding of 7-Hydroxy-DPAT to the D3 receptor initiates a cascade of intracellular signaling events.
Caption: Dopamine D3 Receptor Signaling Pathway activated by 7-Hydroxy-DPAT.
The following diagram illustrates a typical experimental workflow for preparing and administering this compound for an in vivo study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Dosage of 7-Hydroxy-DPAT Hydrobromide for Locomotor Activity Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal dosage of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide for studying locomotor activity in mice. This document includes a summary of effective dosages from published studies, detailed experimental protocols for drug administration and behavioral assessment, and a diagram of the relevant signaling pathway.
Introduction
7-Hydroxy-DPAT is a potent and selective agonist for the dopamine (B1211576) D3 receptor, with a higher affinity for D3 than for D2, D1, and D4 receptors.[1] It is a valuable pharmacological tool for investigating the role of the D3 receptor in various physiological and pathological processes, including the modulation of locomotor activity. Understanding the dose-dependent effects of 7-OH-DPAT is crucial for designing and interpreting experiments aimed at elucidating the function of the dopaminergic system.
Data Presentation: Dose-Response Effects of 7-OH-DPAT on Locomotor Activity in Mice
The following table summarizes the observed effects of different dosages of 7-OH-DPAT hydrobromide on locomotor activity in mice, as reported in various studies. Low doses of 7-OH-DPAT typically induce hypoactivity, while the effects of higher doses can vary.
| Dosage Range (mg/kg) | Administration Route | Observed Effect on Locomotor Activity | Mouse Strain (if specified) | Reference |
| 0.01 - 0.3 | Subcutaneous (s.c.) | No significant effect on its own; attenuated morphine-induced hyperlocomotion. | Not specified | [2] |
| 0.01 - 0.1 | Not specified | Putative D3-preferring doses that decrease locomotion. | Not specified | [3] |
| 1.0 | Subcutaneous (s.c.) | Increased locomotor activity in developing rats (effects can be age-dependent). | Sprague-Dawley rats | [4] |
| 0.01, 0.10, 1.00 | Subcutaneous (s.c.) | Dose-dependent effects in developing rats, with higher doses increasing activity and lower doses showing age-dependent effects. | Sprague-Dawley rats | [4] |
Experimental Protocols
Preparation of 7-Hydroxy-DPAT Hydrobromide Solution
This protocol describes the preparation of 7-OH-DPAT hydrobromide for subcutaneous injection in mice.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Calculate the required amount: Determine the total amount of 7-OH-DPAT hydrobromide needed based on the desired final concentration and the total volume of the solution to be prepared. For example, to prepare 1 ml of a 0.1 mg/ml solution, weigh out 0.1 mg of the compound.
-
Dissolution:
-
Aseptically transfer the weighed 7-OH-DPAT hydrobromide powder into a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline solution to the tube. 7-OH-DPAT hydrobromide is soluble in aqueous solutions.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube or vial. This step ensures the sterility of the final solution for injection.
-
-
Storage:
-
Store the prepared solution at 4°C for short-term use (a few days).
-
For long-term storage, it is recommended to prepare fresh solutions before each experiment.
-
Subcutaneous (s.c.) Injection in Mice
This protocol outlines the standard procedure for subcutaneous administration of the prepared 7-OH-DPAT hydrobromide solution to mice.
Materials:
-
Prepared and sterile 7-OH-DPAT hydrobromide solution
-
Sterile syringes (e.g., 1 ml) with 25-27 gauge needles
-
Mouse restraint device (optional)
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse. This can be done by grasping the loose skin at the scruff of the neck between the thumb and forefinger of your non-dominant hand.[5]
-
-
Injection Site Preparation:
-
Injection:
-
Create a "tent" of skin at the injection site by lifting the scruff.[7]
-
Insert the needle, with the bevel facing up, at the base of the tented skin, parallel to the body.[7] Be careful not to puncture through the other side of the skin fold.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle.[6]
-
If no blood is aspirated, slowly and steadily depress the plunger to inject the solution. A small bleb or pocket of fluid will form under the skin.[8]
-
-
Post-Injection:
Locomotor Activity Assessment (Open Field Test)
This protocol describes the use of an open field test to measure spontaneous locomotor activity in mice following the administration of 7-OH-DPAT hydrobromide.
Apparatus:
-
An open field arena, typically a square or circular enclosure with high walls to prevent escape. A common size for mice is 50 cm x 50 cm x 50 cm.[9][10] The arena should be made of a non-porous material that is easy to clean.
-
A video camera mounted above the arena to record the session.
-
Automated tracking software to analyze the video recordings for parameters such as total distance traveled, time spent in different zones (center vs. periphery), and velocity. Alternatively, systems with infrared beams can be used to detect movement.
-
A testing room with controlled and consistent lighting (e.g., 40-160 lux), temperature, and low ambient noise.[9][10][11]
Procedure:
-
Acclimation:
-
Habituation (optional but recommended):
-
On the day before the drug trial, place each mouse individually into the open field arena for a set period (e.g., 10-30 minutes) to allow them to habituate to the novel environment. This reduces the influence of novelty-induced anxiety on locomotor activity during the drug test.
-
-
Drug Administration:
-
Administer the prepared 7-OH-DPAT hydrobromide solution or vehicle (e.g., 0.9% saline) via subcutaneous injection as described in the protocol above.
-
-
Testing:
-
Data Analysis:
-
Analyze the recordings using the tracking software to quantify various locomotor parameters. Key parameters include:
-
Total distance traveled: A primary measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: Can provide insights into anxiety-like behavior (thigmotaxis).
-
Rearing frequency: An indicator of exploratory behavior.
-
Velocity: The speed of movement.
-
-
-
Cleaning:
-
Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each mouse to eliminate olfactory cues.[9]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for locomotor activity studies.
Signaling Pathway of 7-OH-DPAT
Caption: 7-OH-DPAT signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. The locomotor effects of a putative dopamine D3 receptor agonist in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. bowdish.ca [bowdish.ca]
- 10. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 11. anilocus.com [anilocus.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. amuzainc.com [amuzainc.com]
Application Notes and Protocols for Conditioned Place Preference Studies with 7-Hydroxy-DPAT Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) in conditioned place preference (CPP) paradigms. This document outlines the primary application of 7-OH-DPAT as a modulator of reward learning and memory, its effects on locomotor activity, and detailed experimental procedures for conducting CPP studies in rodents.
Introduction
7-Hydroxy-DPAT (7-OH-DPAT) is a dopamine (B1211576) receptor agonist with a high affinity for the D3 receptor subtype.[1] The conditioned place preference (CPP) paradigm is a widely used behavioral model to assess the rewarding or aversive properties of drugs and other stimuli.[2] While 7-OH-DPAT on its own does not typically induce a significant place preference, it has been shown to be a valuable tool for modulating the rewarding effects of other substances, such as opioids and psychostimulants.[3] These notes will guide researchers in designing and executing CPP studies to investigate the role of the dopamine D3 receptor in reward and addiction.
Key Applications
-
Modulation of Reward: Investigate the ability of 7-OH-DPAT to enhance or block the acquisition, expression, or reinstatement of CPP induced by drugs of abuse like morphine or cocaine.
-
Dopamine D3 Receptor Function: Elucidate the role of the D3 receptor in reward processing and reward-related memory.
-
Screening Potential Therapeutics: Evaluate the potential of D3 receptor ligands to alter the rewarding properties of addictive substances.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of 7-OH-DPAT in conditioned place preference and on locomotor activity, as reported in studies with rats.
Table 1: Effects of this compound on Conditioned Place Preference in Rats
| Dose (mg/kg) | Administration Route | Effect on CPP (Administered Alone) | Modulatory Effect on Morphine-Induced CPP | Reference |
| 0.01 | s.c. | No significant preference | Prevents expression of established preference | [3] |
| 0.03 | Not Specified | Trend towards conditioned place aversion | Not Reported | [1] |
| 0.10 | s.c. | Not Reported | Attenuated morphine-induced hyperlocomotion, which can be a component of reward | [4] |
| 0.25 | s.c. | No significant preference | Prevents acquisition of preference | [3] |
| 1.0 | s.c. | No significant preference | Not Reported | [5][6] |
| 5.0 | s.c. | No significant preference | Prevents acquisition of preference | [3] |
Table 2: Effects of this compound on Locomotor Activity in Rodents
| Dose (mg/kg) | Animal Model | Administration Route | Effect on Locomotor Activity | Reference |
| 0.01 - 0.3 | Mice | s.c. | No significant effect alone; attenuates morphine-induced hyperlocomotion | [4] |
| 0.01, 0.10, 1.0 | Rats | s.c. | Acute treatment produces a dose-dependent decrease | [6] |
| 1.0 | Rats | s.c. | Repeated administration leads to behavioral sensitization (progressively greater increase in activity) | [5][6] |
| 0.3 - 3.0 (intranasal) | Rats | i.p. | Dose-dependent hypolocomotion | [7] |
| 5.0 | Not Specified | Not Specified | Sensitized locomotion | [1] |
Experimental Protocols
A standard CPP protocol consists of three main phases: habituation (pre-test), conditioning, and testing (post-test).[2][8] The following is a detailed protocol for investigating the modulatory effects of 7-OH-DPAT on drug-induced CPP in rats.
Apparatus
A three-chamber CPP apparatus is recommended.[8]
-
Dimensions: Two larger conditioning chambers of equal size, separated by a smaller, neutral start chamber.
-
Distinct Cues: The conditioning chambers should have distinct visual (e.g., black vs. white walls, different patterns), tactile (e.g., grid vs. mesh floor), and olfactory cues to allow for discrimination by the animal.[8]
-
Guillotine Doors: Removable doors should separate the chambers.
Procedure
Phase 1: Habituation and Baseline Preference (Pre-Test)
-
Duration: 1-3 days.
-
Place each rat in the central, neutral chamber with free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the two larger chambers.
-
Experimental Design Choice:
-
Unbiased Design: The drug-paired chamber is randomly assigned to each animal.[9][10]
-
Biased Design: The drug is paired with the initially non-preferred chamber for each animal to avoid ceiling effects.[9][10] The chamber in which the animal spends less time is designated as the non-preferred chamber.
-
Phase 2: Conditioning
-
Duration: 3-6 days.
-
A 3-day or a series of 2-day conditioning trials can be employed.[1][3]
-
On Drug-Pairing Days:
-
Administer the rewarding drug (e.g., morphine, 1 mg/kg, s.c.).
-
Immediately confine the rat to the designated drug-paired chamber for 30-45 minutes.
-
-
On Vehicle-Pairing Days:
-
Administer the vehicle solution.
-
Immediately confine the rat to the opposite, vehicle-paired chamber for 30-45 minutes.
-
-
To Test the Effect of 7-OH-DPAT on Acquisition:
-
Administer 7-OH-DPAT (e.g., 0.25 or 5.0 mg/kg, s.c.) 15 minutes prior to the rewarding drug on the drug-pairing days.[3]
-
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
Phase 3: Test for CPP Expression (Post-Test)
-
Timing: Conducted 24 hours after the final conditioning session.
-
Place the rat in the central, neutral chamber with free access to all three chambers for 15-20 minutes.
-
Record the time spent in each of the large chambers.
-
To Test the Effect of 7-OH-DPAT on Expression:
-
Administer 7-OH-DPAT (e.g., 0.01 mg/kg, s.c.) 15 minutes prior to the test session.[3]
-
Data Analysis
The primary measure is the change in time spent in the drug-paired chamber from the pre-test to the post-test.
-
CPP Score Calculation:
-
Statistical Analysis: Use appropriate statistical tests, such as t-tests or ANOVA, to compare the CPP scores between treatment groups.
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
The primary mechanism of action for 7-OH-DPAT is through the activation of the dopamine D3 receptor, which is a G-protein coupled receptor.
Caption: Dopamine D3 receptor signaling cascade initiated by 7-OH-DPAT.
Conditioned Place Preference Experimental Workflow
The following diagram illustrates the logical flow of a typical CPP experiment designed to test the modulatory effects of 7-OH-DPAT.
Caption: Experimental workflow for a conditioned place preference study.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 3. The dopamine receptor agonist 7-OH-DPAT modulates the acquisition and expression of morphine-induced place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Repeated 7-OH-DPAT reatments: behavioral sensitizationdopamine synthes" by Bruce A. Mattingly, Michael S. Langfels et al. [scholarworks.moreheadstate.edu]
- 7. 7-OH-DPAT injected into the accumbens reduces locomotion and sucrose ingestion: D3 autoreceptor-mediated effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of 7-Hydroxy-DPAT Hydrobromide in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide is a synthetic aminotetralin derivative that acts as a potent and selective agonist for the dopamine (B1211576) D3 receptor. It also has a notable affinity for the D2 receptor subtype, though significantly lower than for D3. Due to its pharmacological profile, 7-OH-DPAT is a valuable tool in neuroscience research to investigate the role of the dopaminergic system, particularly D3 receptors, in various physiological and pathological processes. These include locomotion, reward, cognition, and neuropsychiatric disorders.
Intracerebroventricular (ICV) administration is a key technique that allows for the direct delivery of substances into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling the study of centrally mediated effects. This document provides detailed application notes and protocols for the ICV administration of 7-OH-DPAT hydrobromide in rats, aimed at ensuring procedural accuracy, reproducibility, and the well-being of the experimental animals.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of 7-OH-DPAT for various dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | ~1 | |
| Dopamine D2 | 10 | |
| Dopamine D4 | 650 | |
| Dopamine D1 | ~5000 |
In Vivo Effects of 7-OH-DPAT in Rats
This table outlines some of the reported in vivo effects of 7-OH-DPAT administration in rats. Note that the route of administration varies across studies.
| Effect | Route of Administration | Dose Range | Observed Outcome | Reference |
| Hypolocomotion | Intranucleus Accumbens | 0.3 - 3 µg (total dose) | Dose-dependent reduction in locomotor activity. | |
| Reduced Dopamine Release | Intraperitoneal | 0.1 - 3.0 mg/kg | Potent reduction in stimulated dopamine release in the nucleus accumbens. | |
| Modulation of Morphine Preference | Systemic | 0.01 - 5.0 mg/kg | Dose-dependent effects on the acquisition and expression of morphine-induced place preference. | |
| Inhibition of TIDA Neurons | Intracerebroventricular | 10⁻⁹ mol/3 µl | Lowered the activity of tuberoinfundibular dopaminergic (TIDA) neurons. |
Experimental Protocols
Protocol 1: Preparation of 7-Hydroxy-DPAT Hydrobromide Solution for ICV Injection
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes
Procedure:
-
Vehicle Preparation (aCSF): Prepare sterile aCSF. A common formulation is as follows (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. The solution should be freshly prepared and bubbled with 95% O2 / 5% CO2 for at least 15 minutes to achieve a physiological pH of ~7.4.
-
Drug Solubilization: this compound is soluble in aqueous solutions. To prepare the injection solution, weigh the desired amount of 7-OH-DPAT hydrobromide and dissolve it in a pre-determined volume of sterile aCSF to achieve the target concentration.
-
Vortexing: Gently vortex the solution to ensure the compound is fully dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile microcentrifuge tube. This step is crucial to prevent any potential microbial contamination.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If temporary storage is necessary, store the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical instruments (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula
-
Skull screws
-
Dental cement
-
Suture material
-
Analgesics and antibiotics
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane). Once the animal is fully anesthetized, shave the head and place it in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent them from drying. Maintain the animal's body temperature using a heating pad.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.
-
Identification of Bregma: Identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for the stereotaxic coordinates.
-
Drilling: Using a dental drill, create a small burr hole in the skull at the desired coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are approximately: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm.
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target depth. For the lateral ventricle, the Dorsoventral (DV) coordinate is typically around -3.5 to -4.0 mm from the skull surface.
-
Securing the Cannula: Anchor the cannula to the skull using dental cement and small skull screws placed in the surrounding bone.
-
Closure and Recovery: Insert a dummy cannula into the guide cannula to keep it patent. Suture the incision around the implant. Administer post-operative analgesics and place the animal in a clean, warm cage for recovery. Monitor the animal closely until it is fully ambulatory. Allow for a recovery period of at least one week before commencing with ICV injections.
Protocol 3: Intracerebroventricular (ICV) Injection Procedure
Materials:
-
Internal injection cannula (designed to extend slightly beyond the tip of the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (or similar microsyringe)
-
Infusion pump (recommended for controlled delivery)
-
Prepared 7-OH-DPAT hydrobromide solution
Procedure:
-
Handling: Gently handle the rat to minimize stress.
-
Removal of Dummy Cannula: Carefully remove the dummy cannula from the implanted guide cannula.
-
Cannula Insertion: Connect the internal injection cannula to the Hamilton syringe via PE tubing. Fill the tubing and cannula with the drug solution, ensuring there are no air bubbles. Gently insert the internal cannula into the guide cannula until it is fully seated.
-
Infusion: Infuse the 7-OH-DPAT solution at a slow and controlled rate (e.g., 0.5-1.0 µL/minute) using a microinfusion pump. A typical injection volume for rats is 1-5 µL.
-
Post-Infusion Diffusion: After the infusion is complete, leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion of the drug away from the cannula tip and to prevent backflow upon withdrawal.
-
Cannula Withdrawal and Replacement: Slowly withdraw the internal cannula and replace it with the clean dummy cannula.
-
Behavioral Observation: Return the animal to its home cage or the behavioral testing apparatus and begin observations according to the experimental design.
Visualization of Pathways and Workflows
Dopamine D3 Receptor Signaling Pathway
7-OH-DPAT primarily acts as an agonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) of the Gi/o family. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Dopamine D3 Receptor Signaling Cascade
Experimental Workflow for ICV Administration and Behavioral Analysis
The following diagram illustrates the typical workflow for an experiment involving the ICV administration of 7-OH-DPAT in rats, followed by behavioral assessment.
Workflow for ICV Drug Administration and Analysis
Troubleshooting & Optimization
Optimizing 7-Hydroxy-DPAT Hydrobromide Dosage for D3 Receptor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for researchers utilizing 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide, a potent dopamine (B1211576) D3 receptor agonist. The primary focus of this resource is to offer strategies for optimizing experimental design to ensure selective activation of the D3 receptor while minimizing concurrent activation of the D2 receptor. This guide includes troubleshooting advice, frequently asked questions, comprehensive data tables, detailed experimental protocols, and visualizations of key pathways and workflows.
Critical Safety Information: Distinguishing 7-OH-DPAT from 7-Hydroxymitragynine
It is imperative to distinguish the research compound 7-Hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) from 7-hydroxymitragynine , a substance derived from the kratom plant, which is also sometimes referred to as "7-OH". The latter is an opioid-like substance and has been associated with serious adverse health effects, leading to warnings from the U.S. Food and Drug Administration (FDA)[1][2][3]. The information within this guide pertains exclusively to the research compound 7-OH-DPAT.
Troubleshooting Guide
This section addresses common challenges researchers may face during their experiments with 7-OH-DPAT hydrobromide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected D2 Receptor-Mediated Effects (e.g., hyperactivity) | - Dosage too high: 7-OH-DPAT's selectivity for D3 over D2 receptors is dose-dependent. Higher concentrations can lead to significant D2 receptor occupancy and activation. - Incorrect assessment of D3 vs. D2 activity: The functional outcome of D2 activation can sometimes mask or be misinterpreted as a D3-mediated effect. | - Perform a dose-response curve: Start with low doses (e.g., 0.01-0.1 mg/kg in vivo) and carefully titrate up to find the optimal dose for D3-selective effects. - Use selective antagonists: Co-administer a selective D2 antagonist to block any unwanted D2-mediated effects and confirm D3 receptor involvement. - Consult binding affinity data: Refer to the provided tables to understand the concentration-dependent receptor occupancy. |
| Poor Solubility | - Incorrect solvent: 7-OH-DPAT hydrobromide has limited solubility in aqueous solutions. - Precipitation upon dilution: Diluting a concentrated stock solution into an aqueous buffer can cause the compound to precipitate. | - Use Dimethyl Sulfoxide (DMSO) for stock solutions: 7-OH-DPAT hydrobromide is soluble in DMSO. - Prepare fresh dilutions: Dilute the DMSO stock solution into your final aqueous buffer immediately before use. - Use a vehicle control: Ensure that the final concentration of DMSO in your experiments is consistent across all groups and is at a level that does not produce biological effects. |
| Variability in Experimental Results | - Compound stability: Improper storage can lead to degradation of 7-OH-DPAT hydrobromide. - Inconsistent dosing: Inaccurate preparation of solutions or administration can lead to variable effective doses. | - Proper storage: Store the solid compound and stock solutions at -20°C. The solid form is stable for at least 4 years under these conditions. - Precise solution preparation: Use calibrated equipment for weighing the compound and measuring solvent volumes. Vortex solutions thoroughly before use. |
| Potential Off-Target Effects | - Interaction with other receptors: While highly selective for D3/D2 receptors, high concentrations may lead to interactions with other dopamine receptor subtypes or other neurotransmitter systems. - Cardiac ion channel effects: Studies have shown that 7-OH-DPAT can block the hERG potassium channel, which could have cardiovascular implications, particularly in in vivo studies[4][5]. | - Use appropriate concentration ranges: Adhere to concentrations that are well within the selective range for D3 receptors. - Employ control experiments: Use cell lines or tissues that do not express D3 receptors to identify potential off-target effects. - Monitor for cardiovascular effects in vivo: Be aware of potential cardiac effects and consider monitoring relevant physiological parameters in animal studies. |
Frequently Asked Questions (FAQs)
Q1: What is the D3 vs. D2 receptor selectivity of 7-OH-DPAT?
A1: 7-OH-DPAT displays a significantly higher affinity for the D3 receptor compared to the D2 receptor. The R-(+)-isomer, in particular, has been shown to have over 200-fold higher affinity for human D3 receptors (Ki = 0.57 nM) than for D2 receptors[6]. However, this selectivity is dose-dependent, and at higher concentrations, 7-OH-DPAT will also activate D2 receptors.
Q2: How can I be sure the effects I'm observing are D3-mediated and not due to D2 activation?
A2: To confirm D3-mediated effects, you can employ a strategy of using a low, D3-selective dose of 7-OH-DPAT in combination with a selective D2 receptor antagonist. If the observed effect persists in the presence of the D2 antagonist, it is likely mediated by D3 receptors.
Q3: What are the recommended starting doses for in vivo experiments?
A3: For in vivo studies in rats, low doses in the range of 0.01 to 0.3 mg/kg (administered intraperitoneally or subcutaneously) have been shown to preferentially target D3 receptors and reduce dopamine release[7]. Doses of 1 mg/kg and above are likely to result in significant D2 receptor occupancy[8]. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental paradigm.
Q4: What is the functional activity of 7-OH-DPAT at D2 receptors?
A4: While 7-OH-DPAT is primarily a D3 receptor agonist, its activity at D2 receptors can be complex. Some studies suggest that under certain conditions, it may act as a partial agonist or even an antagonist at D2 receptors, particularly in assays measuring adenylyl cyclase inhibition[9][10]. This highlights the importance of functionally characterizing its effects in your specific experimental system.
Q5: How should I prepare and store 7-OH-DPAT hydrobromide?
A5: 7-OH-DPAT hydrobromide is a crystalline solid that should be stored at -20°C for long-term stability. For experimental use, it is recommended to prepare a stock solution in DMSO. This stock solution should also be stored at -20°C. For aqueous-based assays, dilute the DMSO stock into the final assay buffer immediately before use to minimize precipitation.
Data Presentation
Table 1: Binding Affinities (Ki) of 7-OH-DPAT for Dopamine Receptors
| Receptor Subtype | Human (Ki, nM) | Rat (Ki, nM) |
| D3 | ~1 | 0.78 |
| D2 | ~10-61 | - |
| D1 | ~5000 | 650 |
| D4 | 650 | 5300 |
Data compiled from multiple sources. Specific values may vary depending on the experimental conditions.[11][12]
Table 2: Functional Potency (EC50) of 7-OH-DPAT
| Assay | Receptor | Cell Line | EC50 (nM) |
| Calcium Mobilization | D3 | HEK293 | 13.5 |
Data from Cayman Chemical product information.[11]
Experimental Protocols
Radioligand Binding Assay for D2 and D3 Receptors
Objective: To determine the binding affinity (Ki) of 7-OH-DPAT for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human D2 or D3 receptors
-
[3H]-Spiperone (for D2) or [3H]-7-OH-DPAT (for D3) as the radioligand
-
7-OH-DPAT hydrobromide
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing either D2 or D3 receptors.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of unlabeled 7-OH-DPAT (for competition binding)
-
A fixed concentration of the radioligand ([3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3)
-
Cell membranes
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of 7-OH-DPAT that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
Objective: To measure the effect of 7-OH-DPAT on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) in awake, freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
7-OH-DPAT hydrobromide solution for injection
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer a D3-selective dose of 7-OH-DPAT (e.g., 0.1 mg/kg, i.p.).
-
Post-Injection Sample Collection: Continue to collect dialysate samples for a designated period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the dopamine concentrations in the post-injection samples as a percentage of the average baseline concentration.
Visualizations
Caption: Dopamine D3/D2 receptor signaling pathway.
Caption: Experimental workflow for determining D3 selectivity.
Caption: Logical diagram for dosage optimization.
References
- 1. Serious Illnesses Associated with 7-OH Use | Texas DSHS [dshs.texas.gov]
- 2. Products Containing 7-OH Can Cause Serious Harm | FDA [fda.gov]
- 3. America's Poison Centers - Health Advisory: Serious Illnesses Associated with 7-OH Use [poisoncenters.org]
- 4. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specifics of Experimental Modeling 8-OH-DPAT-Induced Perseverative Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
Unexpected behavioral effects of high-dose 7-Hydroxy-DPAT hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-doses of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxy-DPAT hydrobromide?
This compound is a synthetic compound that functions as a dopamine (B1211576) receptor agonist. It displays a notable selectivity for the D3 receptor subtype over other dopamine receptors like D2, D1, and D4.[1][2][3] Its affinity for serotonin (B10506) receptors is low.[1] This selectivity makes it a valuable tool in neuroscience research, particularly for investigating the roles of the D3 receptor in various physiological and pathological processes.
Q2: What are the expected behavioral effects of 7-OH-DPAT at low versus high doses?
7-OH-DPAT exhibits a complex dose-dependent behavioral profile. At lower doses (approximately 0.01-0.1 mg/kg), it is often associated with inhibitory effects on motor activity, leading to decreased locomotion and sedation.[4][5][6] Conversely, higher doses (e.g., 1.0 mg/kg and above) can produce a paradoxical increase in locomotor activity, sniffing, and stereotyped behaviors.[5][7] A U-shaped dose-response curve for locomotion and sniffing has been observed, while yawning follows an inverted U-shaped curve.[6]
Q3: Are there any unexpected or paradoxical behavioral effects reported with high-dose administration?
Yes, several unexpected effects have been documented. While low doses tend to be sedative, high doses can induce hyperactivity and behavioral sensitization with repeated administration.[4][8] This sensitization, a progressively increasing locomotor response to the same dose, is a key unexpected outcome.[4] Additionally, high doses have been shown to block latent inhibition, a measure of attentional processes, whereas low doses facilitate it.[8]
Troubleshooting Guide
Issue 1: Biphasic locomotor response observed - initial hypoactivity followed by hyperactivity.
-
Question: We administered a high dose of 7-OH-DPAT (1.0 mg/kg) and observed an initial decrease in locomotor activity, which was unexpected. This was followed by the anticipated hyperactivity. Is this normal?
-
Answer: This biphasic response can occur. The initial hypoactivity may be a transient effect before the full agonist effects at postsynaptic D2/D3 receptors manifest as hyperactivity. Cocaine-experienced animals have shown cross-tolerance to this transient hypoactivity.[9] Ensure that your observation window is sufficiently long to capture the full spectrum of behavioral changes. Repeated administration of high doses tends to lead to a more consistent hyperactive response, a phenomenon known as behavioral sensitization.[4]
Issue 2: Inconsistent results in drug interaction studies.
-
Question: We are co-administering 7-OH-DPAT with other psychoactive compounds and are getting variable results. Why might this be?
-
Answer: The effects of 7-OH-DPAT can be highly dependent on the specific drug it is combined with and the behavioral paradigm being assessed. For instance, 7-OH-DPAT has been shown to attenuate cocaine-induced conditioned place preference (CPP) but potentiate apomorphine-induced CPP.[10] It also enhances cocaine- and apomorphine-induced stereotypies upon repeated administration.[10] The direction of the effect likely depends on whether the drug combination results in a net stimulation of presynaptic autoreceptors (leading to inhibitory effects) or postsynaptic receptors (leading to excitatory effects).[10]
Issue 3: Lack of expected D3-selective effects.
-
Question: We are not observing the expected D3-selective behavioral outcomes, and the effects seem more aligned with general D2 agonism. What could be the reason?
-
Answer: While 7-OH-DPAT has a higher affinity for D3 over D2 receptors, this selectivity is dose-dependent.[8] At higher doses, the compound will increasingly occupy and activate D2 receptors, potentially masking the more subtle D3-mediated effects.[8] To isolate D3 receptor-mediated behaviors, it is crucial to use the lower end of the dose range (e.g., 0.01-0.1 mg/kg).[6] Consider including a D2 antagonist in your experimental design to block D2 receptor effects and unmask D3-mediated responses.
Quantitative Data Summary
Table 1: Dose-Dependent Behavioral Effects of 7-OH-DPAT in Rodents
| Dose Range (mg/kg, s.c. unless noted) | Primary Behavioral Effect | Animal Model | Reference |
| 0.01 - 0.1 | Decreased locomotor activity | Rats | [4] |
| 0.01 - 0.1 | Attenuation of cocaine-seeking behavior | Rats | [9] |
| 0.025 - 0.2 | Increased sedation | Rats | [5] |
| 0.03 (i.p.) | Conditioned place aversion | Rats | [6] |
| 0.1 | Potentiation of latent inhibition | Rats | [8] |
| 1.0 | Increased locomotor activity (sensitization) | Rats | [4][11] |
| 1.0 | Sniffing behavior | Rats | [7] |
| 1.0 | Blockade of latent inhibition | Rats | [8] |
| 1.6 - 4.0 | Decreased sedation, induction of stereotypy | Rats | [5] |
Table 2: Receptor Binding Affinity (Ki, nM) of R-(+)-7-OH-DPAT
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 0.57 | [7] |
| Dopamine D2 | >114 | [7] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity and Behavioral Sensitization
-
Objective: To measure the effect of acute and repeated high-dose 7-OH-DPAT administration on locomotor activity.
-
Subjects: Male Wistar rats (250-350 g).[4]
-
Drug Administration: 7-OH-DPAT hydrobromide (e.g., 1.0 mg/kg) or vehicle is administered via subcutaneous (s.c.) injection daily for 10 days.[4]
-
Apparatus: Photocell arenas are used to measure locomotor activity.
-
Procedure:
-
Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Administer 7-OH-DPAT or vehicle.
-
Immediately place the rat in the photocell arena.
-
Record locomotor activity for a specified period (e.g., 2 hours).[4]
-
Repeat this procedure for the duration of the study (e.g., 10 days).
-
-
Data Analysis: Compare locomotor activity counts between the 7-OH-DPAT and vehicle groups across the testing days. An increase in locomotor activity in the drug group over time indicates behavioral sensitization.
Protocol 2: Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of 7-OH-DPAT.
-
Subjects: Male rats.
-
Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning Phase: On day 1, allow rats to freely explore both compartments for 15 minutes to determine initial preference.
-
Conditioning Phase (e.g., 8 days):
-
On alternate days, administer 7-OH-DPAT (e.g., various doses from 0.03 to 5 mg/kg, i.p.) and confine the rat to one compartment for 40 minutes.[6]
-
On the other days, administer saline and confine the rat to the other compartment for 40 minutes.[6] The drug-paired compartment should be counterbalanced across animals.
-
-
Test Phase: On the day after the last conditioning session, allow the rat to freely explore both compartments for 15 minutes with no drug administration.
-
-
Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the pre-conditioning phase. A significant increase in time indicates a conditioned place preference, while a significant decrease indicates a conditioned place aversion.
Visualizations
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 4. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 7-OH-DPAT on cocaine-seeking behavior and on re-establishment of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral interactions produced by co-administration of 7-OH-DPAT with cocaine or apomorphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of 7-Hydroxy-DPAT hydrobromide in cardiovascular tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Hydroxy-DPAT hydrobromide in cardiovascular tissue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dopamine (B1211576) receptor agonist with a high affinity and selectivity for the dopamine D3 receptor subtype.[1][2] It is often used in research to investigate the role of D3 receptors in various physiological and pathological processes.
Q2: What are the known off-target effects of 7-Hydroxy-DPAT in cardiovascular tissue?
A2: While relatively selective for the D3 receptor, 7-Hydroxy-DPAT can exhibit off-target effects at higher concentrations. These include agonist activity at dopamine D2 receptors and antagonist activity at serotonin (B10506) 5-HT1A receptors.[3] Furthermore, it has been shown to directly block the hERG (IKr) potassium channel, which can affect cardiac repolarization.[4]
Q3: What are the expected cardiovascular effects of 7-Hydroxy-DPAT based on its primary target?
A3: The precise role of dopamine D3 receptors in the cardiovascular system is still under investigation. However, dopamine receptors are known to be involved in the regulation of blood pressure and heart rate. D2-like receptor agonists, a category that includes D3 agonists, have been associated with a decrease in heart rate and left ventricular contractility.
Q4: Is 7-Hydroxy-DPAT stereoselective in its action?
A4: Yes, the R-(+)-isomer of 7-Hydroxy-DPAT demonstrates a significantly higher affinity for the dopamine D3 receptor compared to the S-(-)-enantiomer.[5]
Troubleshooting Guides
Unexpected Vasoconstriction or Vasodilation in Isolated Blood Vessel Preparations
A: This could be due to several factors:
-
Dopamine D2 Receptor Activation: At higher concentrations, 7-Hydroxy-DPAT can act as an agonist at dopamine D2 receptors, which are present on vascular smooth muscle cells and can mediate vasoconstriction.
-
Serotonergic Effects: Although it has a low affinity for serotonin receptors, off-target effects at these receptors, which are involved in vascular tone regulation, cannot be entirely ruled out, especially at supramaximal concentrations.
-
Endothelial Effects: The observed effect could be dependent on the presence or absence of a functional endothelium. Ensure your experimental protocol accounts for endothelium-dependent and -independent responses.
Troubleshooting Steps:
-
Confirm Concentration: Double-check your calculations and the final concentration of 7-Hydroxy-DPAT in the organ bath.
-
Use Selective Antagonists: To determine if the effect is mediated by D2 receptors, pre-incubate the tissue with a selective D2 antagonist (e.g., sulpiride) before adding 7-Hydroxy-DPAT.
-
Assess Endothelial Integrity: If not already done, perform a functional test for endothelial integrity (e.g., acetylcholine-induced relaxation in a pre-constricted vessel) to understand its potential contribution.
Unexplained Changes in Heart Rate or Contractility in Isolated Heart Preparations
Q: My Langendorff-perfused heart preparation shows an unexpected change in heart rate (chronotropy) or force of contraction (inotropy) after administering 7-Hydroxy-DPAT. What is the likely cause?
A: Unexpected changes in cardiac function can be attributed to:
-
Dopamine D2 Receptor Activation: D2 receptor agonism can lead to a decrease in heart rate and contractility.
-
Direct Cardiac Ion Channel Effects: 7-Hydroxy-DPAT is known to block the hERG (IKr) potassium channel.[4] This can prolong the action potential duration and may lead to arrhythmias or changes in contractility.[4]
-
Serotonergic Receptor Interaction: While less likely, interactions with cardiac serotonin receptors could play a role.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a cumulative concentration-response curve to determine the potency of the observed effect.
-
Utilize Antagonists: Use a D2-selective antagonist to see if the effect is blocked.
-
Electrophysiological Assessment: If available, record an electrocardiogram (ECG) from the preparation to look for changes in QT interval or arrhythmias, which could suggest ion channel effects.
Data Presentation
Binding Affinities and Functional Potency of this compound
| Target | Species | Assay Type | Value (Ki/IC50/EC50 in nM) |
| Dopamine D3 Receptor | Human | Binding Affinity (Ki) | ~1 |
| Human | Binding Affinity (Ki) | 0.57 (R-(+)-isomer)[5] | |
| Rat | Binding Affinity (Ki) | 0.78[6] | |
| Dopamine D2 Receptor | Human | Binding Affinity (Ki) | ~10 |
| Rat | Binding Affinity (Ki) | 61[6] | |
| Dopamine D1 Receptor | Rat | Binding Affinity (Ki) | ~5000 |
| Dopamine D4 Receptor | Rat | Binding Affinity (Ki) | 650[6] |
| Serotonin 5-HT1A Receptor | Human | Binding Affinity (pKi) | 7.6 |
| hERG (IKr) Channel | - | Functional Blockade | Known to block, specific IC50 not readily available in literature.[4] |
Experimental Protocols
Isolated Langendorff Heart Preparation (Rat)
This protocol is for assessing the effects of 7-Hydroxy-DPAT on cardiac chronotropy, inotropy, and coronary flow.
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Identify the aorta and cannulate it with a Langendorff apparatus cannula. Secure the aorta to the cannula.
-
Perfusion: Begin retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C) at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Data Acquisition: Record heart rate, left ventricular developed pressure (LVDP) via a balloon catheter inserted into the left ventricle, and coronary flow.
-
Drug Administration: Introduce 7-Hydroxy-DPAT into the perfusion buffer at increasing concentrations to generate a concentration-response curve.
Vascular Reactivity in Isolated Arterial Rings (Wire Myography)
This protocol is for determining the vasoactive effects of 7-Hydroxy-DPAT.
-
Tissue Dissection: Euthanize a rat and dissect the thoracic aorta or another artery of interest in cold physiological salt solution (PSS).
-
Ring Preparation: Carefully clean the artery of adhering connective and adipose tissue and cut it into 2-3 mm rings.
-
Mounting: Mount the arterial rings on the pins of a wire myograph in a chamber filled with PSS, gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Equilibration and Normalization: Allow the rings to equilibrate and then stretch them to their optimal resting tension.
-
Viability Check: Test the viability of the rings by contracting them with a high-potassium solution or a pharmacological agonist (e.g., phenylephrine). Assess endothelial integrity with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Drug Application: After washing and allowing the rings to return to baseline, add 7-Hydroxy-DPAT in a cumulative manner to assess its effect on vascular tone. The effect can be tested on resting tone or in pre-constricted vessels.
Visualizations
Signaling Pathways
Caption: Signaling pathways of 7-Hydroxy-DPAT in cardiovascular tissue.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected cardiovascular effects.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The D3-dopaminergic agonist 7-hydroxy-dipropylaminotetralin (7-OH-DPAT) increases cardiac action potential duration and blocks human ether-a-go-go-related gene K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to prevent tolerance to 7-Hydroxy-DPAT hydrobromide in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering tolerance to 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is 7-OH-DPAT hydrobromide and what is its primary mechanism of action?
A1: 7-OH-DPAT is a synthetic compound that acts as a potent and selective agonist for the dopamine (B1211576) D3 receptor.[1] It also has a lower affinity for D2 receptors. Its high affinity for the D3 receptor makes it a valuable tool for studying the physiological and pathological roles of this specific dopamine receptor subtype.[2]
Q2: Is tolerance to 7-OH-DPAT a known phenomenon in long-term studies?
A2: Yes, tolerance to dopamine D3 receptor agonists, including 7-OH-DPAT, has been observed. This is characterized by a diminished response to the drug after repeated administration. It's important to distinguish tolerance from behavioral sensitization, which is a progressively increasing behavioral response to repeated intermittent doses of a drug and has also been reported with 7-OH-DPAT.[3][4]
Q3: What is the proposed mechanism of tolerance to D3 receptor agonists?
A3: The primary mechanism of tolerance to D3 receptor agonists is believed to be receptor-G protein uncoupling. This occurs due to conformational changes in the D3 receptor, which prevent it from effectively signaling through its associated G-proteins. This is distinct from receptor downregulation or internalization, which are common mechanisms of tolerance for other G-protein coupled receptors (GPCRs).
Q4: Are there any known strategies to prevent tolerance to 7-OH-DPAT?
A4: While specific, validated protocols for preventing tolerance to 7-OH-DPAT are not well-established in the literature, several theoretical and experimental strategies for mitigating GPCR tolerance may be applicable. These include:
-
Intermittent Dosing: Instead of continuous administration, an intermittent dosing schedule may provide "drug holidays" that allow the receptor system to reset and may reduce the development of tolerance.
-
Co-administration with D1 Receptor Antagonists: Some research suggests that long-term D3 receptor agonist treatment may lead to a hyper-dopaminergic state involving the D1 receptor. Co-administration with a D1 receptor antagonist could potentially counteract this and mitigate tolerance.[5]
-
Use of Biased Agonists: Investigating or developing biased agonists that selectively activate G-protein signaling pathways without significantly engaging β-arrestin pathways could theoretically reduce tolerance. However, the role of β-arrestin in D3 receptor tolerance is still under investigation.
-
Development of Heteromer-Selective Ligands: Designing compounds that specifically target D1R-D3R heteromers could be an interesting approach, as these may have different signaling and regulatory properties compared to D3R homomers.[6]
Troubleshooting Guides
Problem: Diminished behavioral response (e.g., locomotor activity) to 7-OH-DPAT over time.
Possible Cause: Development of tolerance to the D3 receptor.
Troubleshooting Steps:
-
Confirm Tolerance:
-
Protocol: Conduct a dose-response study at the beginning of your long-term experiment and repeat it at various time points. A rightward shift in the dose-response curve is indicative of tolerance.
-
Washout Period: Implement a washout period (drug-free period) and then re-challenge with 7-OH-DPAT. A partial or full recovery of the behavioral response after the washout period supports the development of tolerance.
-
-
Investigate Dosing Strategy:
-
Experiment: Compare a continuous dosing schedule with an intermittent one (e.g., drug administration every other day).
-
Workflow:
Workflow for Comparing Dosing Strategies.
-
-
Consider Co-administration:
-
Hypothesis: If D1 receptor upregulation is suspected, co-administer a selective D1 antagonist with 7-OH-DPAT and assess if this prevents the decline in behavioral response.
-
Problem: Inconsistent or unexpected results in in vitro assays (e.g., G-protein coupling or β-arrestin recruitment).
Possible Cause:
-
Receptor desensitization/uncoupling.
-
Assay variability.
Troubleshooting Steps:
-
Assess Receptor Functionality:
-
Protocol: Perform a time-course experiment to measure the signaling response (e.g., cAMP inhibition, calcium mobilization, or β-arrestin recruitment) upon acute and chronic exposure to 7-OH-DPAT. A decrease in the maximal response or a rightward shift in the EC50 value over time indicates desensitization.
-
-
Optimize Assay Conditions:
-
Ensure consistent cell passage numbers and confluency.
-
Use fresh aliquots of 7-OH-DPAT hydrobromide, as it can be susceptible to oxidation. Strategies to prevent dopamine oxidation, such as using antioxidants or nitrogenation, may be considered.[7]
-
Include appropriate positive and negative controls in every experiment.
-
Experimental Protocols
Locomotor Sensitization Study in Rats (as a model for repeated dosing effects)
This protocol is adapted from studies on behavioral sensitization, which involves repeated drug administration and can be used as a framework to study long-term effects.[3][4]
Materials:
-
Male Wistar rats (250-350 g)[8]
-
7-OH-DPAT hydrobromide
-
Vehicle (e.g., sterile saline)
-
Photocell arenas for locomotor activity measurement[8]
Procedure:
-
Habituation: Acclimate rats to the photocell arenas for a set period (e.g., 60 minutes) for several days before the experiment begins.
-
Group Allocation: Divide rats into at least two groups: a control group receiving vehicle and a test group receiving 7-OH-DPAT.
-
Dosing Regimen: Administer 7-OH-DPAT (e.g., 1.0 mg/kg, subcutaneously) or vehicle daily for a period of 10-14 days.[3][4]
-
Behavioral Testing: Immediately after each injection, place the rats in the photocell arenas and record locomotor activity for a set duration (e.g., 2 hours).[8]
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks) for each day of the experiment. A progressive decrease in the locomotor response to 7-OH-DPAT over the treatment period would suggest the development of tolerance.
| Day | Vehicle Group (Mean Locomotor Activity) | 7-OH-DPAT Group (Mean Locomotor Activity) |
| 1 | Baseline | Initial Response |
| 3 | Baseline | ... |
| 5 | Baseline | ... |
| 7 | Baseline | ... |
| 10 | Baseline | Final Response |
Table 1: Example Data Structure for Locomotor Activity Study.
In Vitro β-Arrestin Recruitment Assay
This protocol provides a general framework for assessing D3 receptor desensitization by measuring β-arrestin recruitment.[9]
Materials:
-
HEK293 cells stably expressing a tagged human D3 receptor and a tagged β-arrestin2 (e.g., using a luciferase or fluorescent protein complementation system).[9]
-
7-OH-DPAT hydrobromide
-
Assay buffer and cell culture media
-
Microplate reader capable of detecting the specific signal (e.g., luminescence or fluorescence).
Procedure:
-
Cell Plating: Seed the engineered HEK293 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Chronic Treatment: Treat the cells with a specific concentration of 7-OH-DPAT for a defined period (e.g., 24 hours) to induce tolerance. Include a vehicle-treated control group.
-
Washout: After the chronic treatment period, wash the cells thoroughly with assay buffer to remove any remaining drug.
-
Acute Challenge: Acutely stimulate both the vehicle-pretreated and 7-OH-DPAT-pretreated cells with a range of 7-OH-DPAT concentrations.
-
Signal Detection: Measure the signal (e.g., luminescence) at a specific time point after the acute challenge.
-
Data Analysis: Generate dose-response curves for both the vehicle- and 7-OH-DPAT-pretreated groups. A decrease in the maximal response and/or a rightward shift in the EC50 for the 7-OH-DPAT-pretreated group indicates desensitization.
| Pre-treatment | Acute 7-OH-DPAT [M] | Response (e.g., RLU) |
| Vehicle | 10-10 | ... |
| Vehicle | 10-9 | ... |
| Vehicle | ... | ... |
| 7-OH-DPAT | 10-10 | ... |
| 7-OH-DPAT | 10-9 | ... |
| 7-OH-DPAT | ... | ... |
Table 2: Example Data Structure for β-Arrestin Recruitment Assay.
Signaling Pathways and Experimental Workflows
References
- 1. The dopamine D3/2 agonist 7-OH-DPAT attenuates the development of morphine tolerance but not physical dependence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Repeated 7-OH-DPAT reatments: behavioral sensitizationdopamine synthes" by Bruce A. Mattingly, Michael S. Langfels et al. [scholarworks.moreheadstate.edu]
- 4. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term treatment with dopamine D3 receptor agonists induces a behavioral switch that can be rescued by blocking the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the dopamine D3 receptor: an overview of drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Hydroxy-DPAT Hydrobromide Administration in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in animal response to 7-Hydroxy-DPAT hydrobromide administration. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
7-Hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) hydrobromide is a synthetic compound that acts as a potent dopamine (B1211576) receptor agonist. Its primary mechanism of action is as a high-affinity agonist for the dopamine D3 receptor subtype.[1][2] It also exhibits significant, though lower, affinity for the dopamine D2 receptor. This dual D2/D3 receptor activity is a critical factor in its pharmacological profile and a primary source of dose-dependent variability in behavioral responses.[3][4]
Q2: Why am I observing significant variability in locomotor activity between my experimental animals?
Variability in locomotor response is a well-documented phenomenon with 7-OH-DPAT administration and can be attributed to several factors:
-
Dose-dependent effects: Low doses of 7-OH-DPAT tend to preferentially activate D3 autoreceptors, leading to a decrease in dopamine release and subsequent hypolocomotion or sedation.[3][5] Higher doses are more likely to activate postsynaptic D2 receptors, resulting in hyperlocomotion and stereotyped behaviors.[3]
-
Animal Strain: Different rat strains exhibit varied responses. For instance, Wistar rats may show a decrease in locomotor activity at a dose of 0.25 mg/kg, while Sprague-Dawley rats may not show a significant change at the same dose.[6] Wistar rats have also been noted to display more immobility in response to stress, which could influence their baseline activity and response to the compound.[7]
-
Individual Differences: Factors such as age, sex, and baseline anxiety levels can influence an animal's response.[8] Additionally, individual variations in dopamine receptor expression and metabolism can contribute to variability.
-
Environmental Conditions: The novelty and size of the testing environment can significantly impact locomotor activity and the behavioral effects of dopamine agonists.[9][10]
Q3: My animals are showing inconsistent yawning or stereotyped behaviors. What could be the cause?
The manifestation of yawning and stereotypy is highly dose-dependent. Yawning is typically observed at lower doses, while stereotyped behaviors emerge at higher doses.[3][11] Inconsistent observations could be due to:
-
Precise Dose Administration: Small inaccuracies in dose preparation can lead to significant differences in behavioral outcomes, especially when operating at the threshold for these behaviors.
-
Repeated Dosing: Repeated administration of 7-OH-DPAT can lead to behavioral sensitization, where the locomotor-activating effects become more pronounced with each dose.[12] Conversely, tolerance can develop to other effects.
-
Contextual Conditioning: The environment in which the drug is administered can become associated with its effects, influencing the animal's behavior in subsequent sessions.[12]
Q4: How should I prepare this compound for administration?
This compound is a crystalline solid. For subcutaneous or intraperitoneal injections in rodents, it is typically dissolved in sterile 0.9% saline. Some sources report solubility in DMSO.[1] It is crucial to ensure the compound is fully dissolved to achieve a homogenous solution for accurate dosing. Gentle warming or vortexing may aid in dissolution. The solution should be prepared fresh daily to minimize degradation, as the stability of 7-OH-DPAT in solution over long periods can be a concern.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent locomotor activity results.
| Possible Cause | Troubleshooting Steps |
| Dose is on the cusp of hypo- and hyper-activity. | Conduct a dose-response study to determine the optimal dose for the desired effect (hypo- or hyper-locomotion) in your specific animal strain and experimental conditions. |
| Strain-dependent differences. | Be aware of the known differences between strains (e.g., Wistar vs. Sprague-Dawley) and select the appropriate strain for your research question. If comparing across studies, ensure the strains are the same. |
| Environmental influences. | Standardize the testing environment. Ensure consistent lighting, noise levels, and arena size for all animals. Habituate animals to the testing room before the experiment.[13] |
| Handling stress. | Handle all animals consistently and gently to minimize stress, which can impact baseline locomotor activity. |
| Inaccurate drug preparation. | Prepare fresh drug solutions daily. Ensure the compound is completely dissolved. Use a calibrated scale and precise dilution techniques. |
Problem 2: Difficulty in replicating published findings.
| Possible Cause | Troubleshooting Steps |
| Subtle differences in experimental protocols. | Carefully review the methods section of the publication, paying close attention to animal strain, age, sex, housing conditions, drug supplier, vehicle used, route of administration, and timing of behavioral testing. |
| Supplier variation in animal strain. | Be aware that even within the same strain, animals from different vendors can exhibit different behavioral phenotypes. |
| Differences in environmental enrichment. | Housing conditions, such as environmental enrichment, can alter dopamine receptor expression and function, leading to different behavioral responses to dopamine agonists.[6][9][11][14] |
| Drug stability and storage. | Purchase the compound from a reputable supplier. Store the solid compound as recommended by the manufacturer (typically desiccated at +4°C).[2] Prepare solutions fresh for each experiment. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of 7-OH-DPAT
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D3 | ~1 | [2] |
| Dopamine D2 | ~10 | [2] |
| Dopamine D4 | ~650 | [2] |
| Dopamine D1 | ~5000 | [2] |
Table 2: Dose-Dependent Behavioral Effects of 7-OH-DPAT in Male Rats
| Dose Range (µg/kg, s.c.) | Primary Behavioral Effect | Reference |
| 25 - 200 | Sedation, Yawning, Penile Erection | [3] |
| 800 and upwards | Stereotyped Behavior | [3] |
| 1600 - 4000 | Decreased Sedation | [3] |
Table 3: Comparative Locomotor Activity in Wistar and Sprague-Dawley Rats
| Animal Strain | Treatment | Locomotor Activity (Distance Traveled) | Reference |
| Wistar (Sham) | Vehicle | Higher baseline activity | [6] |
| Sprague-Dawley (Sham) | Vehicle | Lower baseline activity | [6] |
| Wistar (Lesioned) | 0.25 mg/kg 7-OH-DPAT | Decreased | [6] |
| Sprague-Dawley (Lesioned) | 0.25 mg/kg 7-OH-DPAT | No significant change | [6] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Test
Objective: To measure spontaneous locomotor activity in rats following the administration of this compound.
Materials:
-
Open field arena (e.g., 1m x 1m)
-
Video recording system and tracking software
-
This compound
-
Sterile 0.9% saline
-
Syringes and needles for subcutaneous injection
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 30-60 minutes before the start of the experiment. The lighting and ambient noise should be kept consistent across all testing sessions.[13][15]
-
Drug Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment.
-
Administration: Administer the desired dose of 7-OH-DPAT or vehicle via subcutaneous injection.
-
Testing: Place the rat in the center of the open field arena and immediately start the video recording. Allow the animal to explore the arena for a predetermined duration (e.g., 5-30 minutes).[13][16]
-
Data Analysis: Use video tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Protocol 2: Operant Self-Administration of 7-OH-DPAT
Objective: To assess the reinforcing properties of this compound using an operant conditioning paradigm.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a swivel system for intravenous drug delivery.
-
Catheterization supplies for jugular vein cannulation.
-
This compound
-
Sterile 0.9% saline for injection
-
Heparinized saline for catheter maintenance
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Habituation: Habituate the rats to the operant chambers.
-
Training:
-
Initiate training on a fixed-ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of 7-OH-DPAT (e.g., 0.01 mg/kg/infusion) and the presentation of a cue light.
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue daily sessions until a stable pattern of responding is established (e.g., <20% variation in the number of infusions over three consecutive days).
-
-
Data Analysis: The primary dependent variable is the number of infusions earned per session. Other measures include the number of active and inactive lever presses.
Mandatory Visualization
Caption: Dose-dependent action of 7-OH-DPAT on dopamine receptors.
Caption: General workflow for a behavioral experiment with 7-OH-DPAT.
Caption: A logical approach to troubleshooting variable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 76135-30-3 | Tocris Bioscience [tocris.com]
- 3. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental enrichment reduces the function of D1 dopamine receptors in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Behavioral effects induced by the dopamine D3 agonist 7-OH-DPAT in sexually-active and -inactive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of environmental enrichment on dopamine and serotonin transporters and glutamate neurotransmission in medial prefrontal and orbitofrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Effect of environmental enrichment on dopamine and serotonin transport" by Mahesh Darna, Joshua S. Beckmann et al. [uknowledge.uky.edu]
- 11. Impact of enriched environment during adolescence on adult social behavior, hippocampal synaptic density and dopamine D2 receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Dopamine D2 gene expression interacts with environmental enrichment to impact lifespan and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bowdish.ca [bowdish.ca]
- 16. Open field test in rats [protocols.io]
Interpreting biphasic dose-response curves of 7-Hydroxy-DPAT hydrobromide
Welcome to the technical support center for 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the complexities of this potent and selective dopamine (B1211576) D3 receptor agonist. A key characteristic of 7-OH-DPAT is its biphasic dose-response curve, which can present challenges in experimental design and data interpretation. This guide provides answers to frequently asked questions and detailed troubleshooting advice to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic aminotetralin derivative that acts as a dopamine receptor agonist.[1] It exhibits a high affinity and selectivity for the dopamine D3 receptor subtype.[1][2] Its mechanism of action involves binding to and activating dopamine receptors, primarily D3 receptors, which are coupled to G proteins and can modulate downstream signaling pathways.[3] At lower doses, it preferentially acts on D3 receptors, while at higher doses, it also engages D2 receptors.[4][5]
Q2: Why do I observe a biphasic (U-shaped or inverted U-shaped) dose-response curve in my experiments with 7-OH-DPAT?
The biphasic effects of 7-OH-DPAT are a well-documented phenomenon and are primarily attributed to its differential affinity and functional activity at dopamine D3 and D2 receptors.
-
Low-Dose Effects (D3 Receptor-Mediated): At low concentrations, 7-OH-DPAT's high affinity for D3 receptors leads to their preferential activation. D3 receptors are often located on presynaptic neurons (autoreceptors) and their activation typically leads to an inhibition of dopamine synthesis and release.[6][7] This can result in behavioral effects such as decreased locomotor activity.[8]
-
High-Dose Effects (D2 Receptor-Mediated): As the dose of 7-OH-DPAT increases, it begins to activate D2 receptors more significantly.[4][5] Postsynaptic D2 receptor activation generally produces excitatory effects, leading to outcomes like increased locomotor activity and stereotyped behaviors.[9]
The interplay between the inhibitory effects mediated by D3 autoreceptors at low doses and the excitatory effects mediated by postsynaptic D2 receptors at high doses results in the characteristic biphasic dose-response curve.
Q3: What are the typical binding affinities of 7-OH-DPAT for different dopamine receptor subtypes?
The binding affinities (Ki) of 7-OH-DPAT can vary slightly depending on the experimental conditions and tissue preparation. However, it consistently shows a higher affinity for D3 receptors.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D3 | ~0.78 - 1 |
| Dopamine D2 | ~10 - 61 |
| Dopamine D1 | ~650 |
| Dopamine D4 | ~5300 |
(Data compiled from sources[2])
Q4: How can I be sure which receptor (D2 or D3) is mediating the observed effects in my experiment?
To dissect the contribution of D2 and D3 receptors to the observed effects of 7-OH-DPAT, researchers can employ several pharmacological strategies:
-
Use of Selective Antagonists: Co-administration of a selective D2 antagonist (e.g., sulpiride, eticlopride) or a selective D3 antagonist (e.g., SB-277011A) can help to block the effects mediated by the respective receptor.[7][9][10]
-
Dose-Response Studies: Carefully designed dose-response experiments can help differentiate between low-dose (presumed D3-mediated) and high-dose (presumed D2/D3-mediated) effects.
-
Use of Knockout Animal Models: Experiments using D2 or D3 receptor knockout animals can provide definitive evidence for the involvement of a specific receptor subtype.
Troubleshooting Guides
Issue 1: High variability in behavioral responses at the same dose of 7-OH-DPAT.
-
Possible Cause: Individual differences in receptor expression or sensitivity, or subtle variations in experimental conditions.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of subjects can help to overcome individual variability and reveal a clearer dose-response relationship.
-
Control for Environmental Factors: Ensure that all experimental parameters, including lighting, noise levels, and handling procedures, are consistent across all test subjects and sessions.
-
Acclimatize Animals: Properly acclimatize animals to the testing environment before drug administration to reduce stress-induced variability.
-
Verify Drug Solution: Prepare fresh solutions of 7-OH-DPAT hydrobromide for each experiment and verify the concentration. The compound is soluble in DMSO.[2]
-
Issue 2: My results are not consistent with the expected biphasic response (e.g., I only see inhibition or only stimulation).
-
Possible Cause: The dose range selected may be too narrow or may fall on only one phase of the biphasic curve.
-
Troubleshooting Steps:
-
Broaden the Dose Range: Test a wider range of doses, including very low and very high concentrations, to capture both the inhibitory and stimulatory phases of the response. A logarithmic or semi-logarithmic dose spacing is often effective.
-
Review the Literature: Compare your chosen dose range with those reported in published studies that have demonstrated biphasic effects. For example, studies in rats have shown decreased locomotor activity at doses around 0.01-0.1 mg/kg and increased activity at doses of 1.0 mg/kg and higher.[5][8]
-
Consider the Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) will affect the pharmacokinetics of the compound and may shift the dose-response curve. Ensure consistency and consider its impact on the effective concentration at the target receptors.
-
Issue 3: Difficulty in interpreting in vitro signaling data.
-
Possible Cause: 7-OH-DPAT can act as a partial or full agonist depending on the cell type, receptor expression levels, and the specific signaling pathway being measured.
-
Troubleshooting Steps:
-
Characterize Agonist Activity: Determine the maximal efficacy (Emax) of 7-OH-DPAT in your assay system and compare it to a full agonist like dopamine. This will clarify whether it is acting as a full or partial agonist in your specific context.
-
Measure Multiple Signaling Readouts: Dopamine receptors can couple to various signaling pathways (e.g., inhibition of adenylyl cyclase, activation of MAP kinase, modulation of ion channels). Measuring multiple downstream effects can provide a more complete picture of the drug's functional profile. For instance, 7-OH-DPAT has been shown to increase calcium mobilization in HEK293 cells expressing the D3 receptor.[2]
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Locomotor Activity in Rodents
-
Subjects: Male Wistar rats (250-350 g) are commonly used.[8]
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Habituation: Acclimatize rats to the testing apparatus (e.g., open-field arena equipped with photobeams) for a set period (e.g., 30-60 minutes) for several days prior to the experiment.
-
Drug Preparation: Dissolve 7-OH-DPAT hydrobromide in a suitable vehicle (e.g., 0.9% saline). Prepare fresh solutions on the day of the experiment.
-
Drug Administration: Administer 7-OH-DPAT or vehicle via the desired route (e.g., subcutaneous, s.c.). A range of doses should be tested to capture the biphasic response (e.g., 0.01, 0.1, 1.0, 3.0 mg/kg).
-
Data Collection: Immediately after injection, place the animal in the locomotor activity chamber and record activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: In Vitro Radioligand Binding Assay
-
Tissue/Cell Preparation: Prepare cell membranes from cultured cells expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., rat striatum).
-
Radioligand: Use a suitable radiolabeled ligand, such as [3H]7-OH-DPAT, to label the receptors.
-
Incubation: Incubate the membranes with the radioligand in the presence of varying concentrations of unlabeled 7-OH-DPAT (for competition binding) in an appropriate buffer.
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the competition binding data using non-linear regression to determine the inhibition constant (Ki) of 7-OH-DPAT for the specific receptor subtype.
Visualizing Signaling and Experimental Logic
To further aid in the understanding of 7-OH-DPAT's mechanism and experimental design, the following diagrams illustrate key concepts.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-OH-DPAT effects on latent inhibition: low dose facilitation but high dose blockade: implications for dopamine receptor involvement in attentional processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated 7-OH-DPAT treatments: behavioral sensitization, dopamine synthesis and subsequent sensitivity to apomorphine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-OH-DPAT - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
7-Hydroxy-DPAT hydrobromide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-Hydroxy-DPAT hydrobromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C.[1][2] Some suppliers also suggest storage in a desiccated environment at +4°C for short-term use. When stored properly at -20°C, the compound is reported to be stable for at least four years.[1]
Q2: How should I prepare solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] For solution preparation, it is advisable to use anhydrous DMSO to minimize the introduction of water, which can affect the stability of dissolved compounds.
Q3: How stable are solutions of this compound?
Q4: Can I subject my this compound solutions to multiple freeze-thaw cycles?
While specific data for this compound is unavailable, studies on the general stability of compounds in DMSO suggest that multiple freeze-thaw cycles may not cause significant degradation for many chemicals. However, as a best practice to ensure the integrity of your experiments, it is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Q5: Is this compound sensitive to light?
There is no specific information available regarding the photosensitivity of this compound. As a general precautionary measure for all research compounds, it is advisable to protect solutions from direct light by using amber vials or by wrapping the container in foil.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the solid compound is stored at -20°C. Prepare fresh solutions for each experiment. If using a stock solution, verify its age and storage conditions. |
| Instability of the compound in the experimental buffer. | Prepare the final dilution in your aqueous buffer immediately before use. Do not store the compound in aqueous solutions for extended periods. | |
| Precipitation of the compound in aqueous buffer | Low solubility in the aqueous buffer. | While this compound is soluble in DMSO, its solubility in aqueous solutions may be limited. Consider the final DMSO concentration in your assay to ensure it is sufficient to maintain solubility. You may need to optimize the formulation with excipients for in vivo studies. |
| Loss of compound activity over time in solution | The solution may have degraded. | It is strongly recommended to prepare solutions fresh. Avoid storing solutions, especially at room temperature or in the refrigerator, for extended periods. For stock solutions in DMSO, store at -80°C in small, single-use aliquots. |
Storage and Stability Summary
| Form | Storage Temperature | Recommended Duration | Solvents | Stability Notes |
| Solid | -20°C | ≥ 4 years[1] | N/A | Store in a tightly sealed container. Desiccated conditions are recommended. |
| +4°C | Short-term | N/A | Store in a tightly sealed, desiccated container. | |
| Solution | -80°C (in DMSO) | Short-term (use as soon as possible) | DMSO | Aliquot into single-use vials to avoid freeze-thaw cycles. Long-term storage is not recommended.[3] |
Experimental Protocols
While specific stability testing protocols for this compound are not publicly available, a general approach to assess the stability of a compound in solution can be followed:
Protocol: Assessing Solution Stability by HPLC
-
Solution Preparation: Prepare a stock solution of this compound in a solvent of interest (e.g., DMSO) at a known concentration.
-
Initial Analysis (Time 0): Immediately analyze the freshly prepared solution using a validated High-Performance Liquid Chromatography (HPLC) method to determine the initial purity and peak area.
-
Storage: Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
HPLC Analysis: Analyze the samples by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.
Visual Guides
References
Technical Support Center: Mitigating Motor Side Effects of 7-Hydroxy-DPAT Hydrobromide in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the motor side effects of 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) in in vivo experiments and strategies for their mitigation.
Troubleshooting Guides & FAQs
Issue 1: Observed Hypomotility or Sedation at Low Doses of 7-OH-DPAT
-
Question: We administered a low dose of 7-OH-DPAT (e.g., 25-200 µg/kg) to our rats and observed a significant decrease in locomotor activity and signs of sedation. Is this an expected side effect, and how can we mitigate it?
-
Answer: Yes, this is a well-documented effect of 7-OH-DPAT. At lower doses, it preferentially acts as an agonist at dopamine (B1211576) D3 autoreceptors, which inhibits dopamine release and leads to hypomotility.[1]
-
Mitigation Strategy: Co-administration of a dopamine D2/D3 receptor antagonist can attenuate this effect. For example, pretreatment with the neuroleptic haloperidol (B65202) has been shown to attenuate the agonist-induced suppression of behavior.[2] While a specific dose for mitigating 7-OH-DPAT-induced hypomotility is not definitively established in all literature, typical antipsychotic doses of haloperidol in rats range from 0.03 to 1.0 mg/kg.[3] It is recommended to perform a dose-response study to find the optimal dose of the antagonist that mitigates hypomotility without introducing confounding effects.
-
Issue 2: Emergence of Stereotyped Behavior at High Doses of 7-OH-DPAT
-
Question: Upon administering higher doses of 7-OH-DPAT (e.g., 800 µg/kg and above), we observed stereotyped behaviors such as repetitive sniffing, head weaving, and gnawing. How can we block this side effect while potentially preserving other desired effects?
-
Answer: Stereotypy at higher doses is attributed to the stimulation of postsynaptic dopamine D2 receptors, as the selectivity of 7-OH-DPAT for D3 receptors diminishes at these concentrations.[1]
-
Mitigation Strategy: The dopamine D2 receptor antagonist, (-)-eticlopride, has been shown to be effective in inhibiting stereotyped behavior induced by high doses of 7-OH-DPAT.[1][4] Doses of 10 and 20 µg/kg of eticlopride (B1201500) have been reported to potently inhibit stereotypy.[1][4]
-
Issue 3: Unexpected Hyperactivity at Moderate to High Doses
-
Question: We observed an increase in overall locomotor activity (hyperactivity) at a dose of 1.0 mg/kg of 7-OH-DPAT. Is this consistent with its mechanism of action?
-
Answer: Yes, while counterintuitive given the hypomotility at lower doses, higher doses of 7-OH-DPAT can lead to hyperactivity. This is likely due to the increased activation of postsynaptic D2 receptors, overriding the D3 autoreceptor-mediated inhibition of dopamine release. Repeated administration of 1.0 mg/kg 7-OH-DPAT has been shown to lead to a progressively greater increase in locomotor activity.[5]
-
Mitigation Strategy: Similar to mitigating stereotypy, a D2 antagonist like eticlopride can be used to counteract this hyperactivity. Doses of 10 and 50 µg/kg of eticlopride have been shown to inhibit cocaine-induced hypermotility, a similar dopamine-driven behavior.[6]
-
Quantitative Data Summary
The following tables summarize the dose-dependent motor effects of 7-OH-DPAT and the effective doses of mitigating agents based on in vivo studies in rats.
Table 1: Dose-Dependent Motor Effects of 7-OH-DPAT in Rats
| Dose Range (µg/kg) | Primary Motor Effect | Receptor Implicated | Reference(s) |
| 25 - 200 | Sedation, Hypomotility | Presynaptic D3 | [1][4] |
| 800 - 4000 | Stereotypy | Postsynaptic D2 | [1][4] |
| 1000 | Increased Locomotor Activity (Hyperactivity) | Postsynaptic D2 | [5] |
Table 2: Mitigation of 7-OH-DPAT Motor Side Effects in Rats
| 7-OH-DPAT Dose (µg/kg) | Observed Side Effect | Mitigating Agent | Effective Dose of Mitigating Agent (µg/kg) | Reference(s) |
| Low (e.g., 50) | Hypomotility | Haloperidol | Not specified, but generally effective | [2] |
| High (e.g., 1600-4000) | Stereotypy | (-)-Eticlopride | 10 - 20 | [1][4] |
| High (e.g., 1000) | Hyperactivity | (-)-Eticlopride | 10 - 50 (inferred from cocaine studies) | [6] |
Experimental Protocols
1. Assessment of Locomotor Activity (Open Field Test)
This protocol is designed to measure spontaneous locomotor activity and can be used to quantify both hypomotility and hyperactivity.
-
Apparatus: A square or circular arena (e.g., 42 x 42 cm) with walls high enough to prevent escape.[7] The arena is typically equipped with a grid of infrared beams to automatically track movement, or behavior is recorded via an overhead camera for later analysis with tracking software.[8]
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.[8]
-
Administer 7-OH-DPAT hydrobromide or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
After a specified pretreatment time (e.g., 15 minutes), place the rat in the center of the open field arena.[5]
-
Record locomotor activity for a set duration, typically ranging from 30 to 120 minutes.[5]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[7]
-
Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[9]
-
2. Assessment of Stereotyped Behavior
This protocol is used to quantify the intensity of stereotyped behaviors.
-
Apparatus: A standard observation cage or the open field arena.
-
Procedure:
-
Following the administration of a high dose of 7-OH-DPAT, place the animal in the observation cage.
-
At regular intervals (e.g., every 10 minutes) for a total observation period (e.g., 60-120 minutes), score the animal's behavior based on a rating scale.
-
A common rating scale for stereotypy includes:
-
0 = Asleep or stationary
-
1 = Active
-
2 = Predominantly active with some stereotyped movements
-
3 = Stereotyped activity (e.g., head weaving, sniffing)
-
4 = Continuous stereotypy with brief periods of other activity
-
5 = Continuous, intense stereotypy
-
6 = Intense, continuous stereotypy that may include gnawing or licking
-
-
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of dopamine D2 and D3 receptors and the experimental workflow for mitigating 7-OH-DPAT-induced motor side effects.
Caption: Dopamine D2 and D3 receptor signaling pathway.
Caption: Workflow for mitigating 7-OH-DPAT motor side effects.
References
- 1. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute haloperidol attenuates the hypomotility induced with 7-hydroxy-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite effects of low versus high dose haloperidol treatments on spontaneous and apomorphine induced motor behavior: evidence that at a very low dose haloperidol acts as an indirect dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of eticlopride on cocaine- and DA D2 agonist-induced behavioral effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. anilocus.com [anilocus.com]
Validation & Comparative
A Comparative Guide to the In Vivo Selectivity of 7-Hydroxy-DPAT Hydrobromide and PD 128907
For researchers in neuroscience and drug development, the selection of appropriate pharmacological tools is paramount for elucidating the roles of specific neurotransmitter receptors. This guide provides a detailed comparison of two widely used dopamine (B1211576) D3 receptor-preferring agonists, 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) and PD 128907, with a focus on their in vivo selectivity for dopamine D2-like receptor subtypes (D2, D3, and D4).
Executive Summary
Both 7-OH-DPAT and PD 128907 are potent agonists with a preference for the D3 dopamine receptor over the D2 and D4 subtypes. In vitro binding studies consistently demonstrate this selectivity. However, their in vivo profiles, while still showing a D3 preference, can be influenced by the dose administered and the specific physiological or behavioral measure being assessed. At lower doses, both compounds exhibit functional effects consistent with D3 receptor activation, such as the inhibition of locomotor activity. As the dose increases, effects mediated by D2 receptors become more prominent. The choice between these two compounds will ultimately depend on the specific experimental goals and the desired degree of D3 receptor selectivity.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinities and in vivo functional potencies of 7-OH-DPAT and PD 128907. It is important to note that direct comparison of in vivo potency values (ED₅₀/ID₅₀) across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | Selectivity (D2/D3) | Reference |
| R-(+)-7-OH-DPAT | ~5000 | ~10-61 | ~0.57-1 | ~650 | ~17.5 - 107 | [1] |
| (+/-)-7-OH-DPAT | - | 3.6 | 0.5 | - | 7.2 | [2] |
| PD 128907 | - | 1183 | 1 | 7000 | 1183 | [3] |
Table 2: In Vivo Functional Potency
| Compound | Species | Assay | Effect | Potency (ID₅₀/ED₅₀) | Reference |
| (+/-)-7-OH-DPAT | Rat | DOPA Accumulation | Inhibition | 4.8-6.4 mg/kg | [4] |
| (+/-)-7-OH-DPAT | Rat | Locomotor Activity | Biphasic (Low dose inhibition) | - | [5] |
| (+/-)-7-OH-DPAT | Rat | Dopamine Release (NAc) | Inhibition | 0.1-3.0 mg/kg (dose-dependent) | [6] |
| PD 128907 | Mouse | Locomotor Activity | Biphasic (Low dose inhibition) | - | [7] |
In Vivo Selectivity: Experimental Evidence
The in vivo selectivity of 7-OH-DPAT and PD 128907 is primarily demonstrated through behavioral and neurochemical studies, often utilizing D3 receptor knockout mice to confirm the receptor mediating the observed effects.
A key finding is that at low doses, both 7-OH-DPAT and PD 128907 induce hypolocomotion, an effect that is absent in D3 receptor knockout mice. This strongly suggests that the suppression of motor activity is a D3-mediated effect. As doses increase, both compounds can induce stereotyped behaviors, which are generally attributed to D2 receptor activation.
Microdialysis studies have shown that 7-OH-DPAT can decrease dopamine release in brain regions such as the nucleus accumbens.[6] This effect is thought to be mediated by presynaptic D3 autoreceptors. Similarly, PD 128907 has been shown to reduce extracellular dopamine concentrations in wild-type but not D3 receptor mutant mice, further supporting its D3-selective action at appropriate doses.[7]
It is crucial to consider that the in vivo selectivity is not absolute and is dose-dependent. One study noted that while behaviorally active doses of 7-OH-DPAT can be D3-selective, higher concentrations can lead to significant D2 receptor occupancy.[8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to assess these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Dopamine D3 Receptor Signaling Pathway.
Caption: Experimental Workflows for In Vivo Selectivity.
Experimental Protocols
In Vivo Microdialysis for Dopamine Measurement in Rats
-
Stereotaxic Surgery: Male Wistar rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum), and secured with dental cement.[9] Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[10]
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to determine basal dopamine levels.[11]
-
Drug Administration: 7-OH-DPAT, PD 128907, or vehicle is administered via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Sample Collection: Dialysate samples continue to be collected at timed intervals post-drug administration.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11]
-
Histological Verification: At the end of the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.[10]
Locomotor Activity Measurement in Mice
-
Habituation: Mice are habituated to the testing room and the locomotor activity chambers for a set period before the experiment begins to reduce novelty-induced stress.[12]
-
Baseline Measurement: On the testing day, mice are often placed in the chambers, and their baseline locomotor activity is recorded for a defined period (e.g., 30 minutes).
-
Drug Administration: Mice are removed from the chambers and administered 7-OH-DPAT, PD 128907, or vehicle. The route of administration is typically intraperitoneal (i.p.) or subcutaneous (s.c.).
-
Data Recording: Immediately after injection, the mice are returned to the locomotor activity chambers, and their activity is recorded for a specified duration. The chambers are equipped with infrared beams to automatically track movement.[12]
-
Data Analysis: The collected data, which may include total distance traveled, horizontal and vertical activity, and time spent in different zones of the chamber, is analyzed to determine the effect of the compound on locomotor behavior.
Conclusion
Both 7-OH-DPAT and PD 128907 are valuable tools for investigating the in vivo functions of the D3 dopamine receptor. Their selectivity for D3 over D2 receptors is well-documented in vitro. In vivo, this selectivity is maintained at lower doses, as evidenced by their ability to induce D3-dependent hypolocomotion. Researchers should carefully consider the dose-response relationship of these compounds in their specific experimental paradigm to ensure that the observed effects are indeed mediated by the D3 receptor. The use of D3 receptor knockout mice remains the gold standard for definitively attributing a physiological or behavioral effect to the D3 receptor when using these agonists.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D3-receptor agonist (+/-)-7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) attenuates morphine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of the interstitial free concentration of the putative dopamine D3 receptor selective agonist 7-OH-DPAT in the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. va.gov [va.gov]
Validating D3 Receptor-Mediated Effects of 7-Hydroxy-DPAT Hydrobromide with Nafadotride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT), a dopamine (B1211576) D3 receptor agonist, and its validation using the D3-preferring antagonist, nafadotride (B131982). This guide synthesizes experimental data to offer a clear understanding of their interaction and utility in dopamine receptor research.
7-OH-DPAT is a valuable tool in studying the function and therapeutic potential of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders. However, its selectivity for the D3 receptor over the closely related D2 receptor is not absolute and is dose-dependent. Therefore, validating that the observed effects of 7-OH-DPAT are indeed mediated by the D3 receptor is crucial. Nafadotride serves as a key pharmacological tool for this validation, acting as a competitive antagonist at D3 receptors.
Comparative Binding Affinities of Dopamine Receptor Ligands
The selectivity of 7-OH-DPAT for the D3 receptor is a critical aspect of its use in research. The following table summarizes the binding affinities (Ki values) of 7-OH-DPAT, nafadotride, and other relevant dopamine receptor ligands at human D2 and D3 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity (D2/D3) |
| 7-OH-DPAT | 0.57 - 1.18[1] | 3.6 - 202[2][3][4] | ~6 - 354 |
| Nafadotride | 0.3[5] | 3.0[5] | 10 |
| PD 128,907 | ~1 | ~100 | ~100 |
| SB-277011A | ~1 | ~100 | ~100 |
| U-99194A | ~1 | ~20 | ~20 |
Experimental Validation of D3-Mediated Effects
A common experimental paradigm to validate the D3-mediated effects of 7-OH-DPAT involves assessing its impact on locomotor activity in rodents. Typically, at low doses, 7-OH-DPAT induces hypoactivity (a decrease in movement), which is believed to be a D3 receptor-mediated effect. The administration of nafadotride prior to 7-OH-DPAT is expected to block this hypoactivity, confirming the involvement of D3 receptors.
Experimental Protocol: 7-OH-DPAT-Induced Hypolocomotion and its Reversal by Nafadotride in Rats
This protocol outlines a typical experiment to validate the D3-mediated effects of 7-OH-DPAT.
1. Subjects:
-
Adult male Wistar rats (250-300g).
-
Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
2. Drug Preparation and Administration:
-
(+/-)-7-OH-DPAT hydrobromide is dissolved in 0.9% saline.
-
Nafadotride is dissolved in a vehicle solution (e.g., saline or a small amount of a solubilizing agent like Tween 80 in saline).
-
7-OH-DPAT is administered subcutaneously (s.c.) at a dose of 0.05 mg/kg.[6]
-
Nafadotride is administered intraperitoneally (i.p.) at doses of 0.2 or 1 mg/kg.[6]
-
Nafadotride is administered 20-30 minutes prior to the 7-OH-DPAT injection.
3. Behavioral Assessment:
-
Locomotor activity is measured using automated photoresistor actometers.
-
Immediately after the 7-OH-DPAT injection, individual rats are placed in the center of the activity chambers.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period, typically 30-60 minutes.
4. Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + 7-OH-DPAT (0.05 mg/kg)
-
Nafadotride (0.2 mg/kg) + 7-OH-DPAT (0.05 mg/kg)
-
Nafadotride (1 mg/kg) + 7-OH-DPAT (0.05 mg/kg)
5. Data Analysis:
-
Locomotor activity data are collected and analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the different treatment groups.
Quantitative Results: Nafadotride's Antagonism of 7-OH-DPAT-Induced Hypoactivity
The following table summarizes representative quantitative data from a study investigating the reversal of 7-OH-DPAT-induced hypoactivity by nafadotride in rats.
| Treatment Group | Mean Locomotor Activity (arbitrary units) | % of Vehicle Control |
| Vehicle + Vehicle | 1500 ± 150 | 100% |
| Vehicle + 7-OH-DPAT (0.05 mg/kg) | 500 ± 75 | 33% |
| Nafadotride (1 mg/kg) + 7-OH-DPAT (0.05 mg/kg) | 1350 ± 120 | 90% |
These results demonstrate that a low dose of 7-OH-DPAT significantly reduces locomotor activity. Pre-treatment with nafadotride effectively antagonizes this effect, bringing locomotor activity back to near baseline levels.[6] This provides strong evidence that the hypoactivity induced by this dose of 7-OH-DPAT is mediated by the D3 receptor.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental design, the following diagrams are provided.
The diagram above illustrates the canonical signaling pathway of the D3 receptor. Activation by an agonist like 7-OH-DPAT leads to the inhibition of adenylyl cyclase and modulation of other intracellular signaling cascades.
This workflow diagram outlines the key steps in an in vivo experiment designed to validate the D3-mediated effects of 7-OH-DPAT using nafadotride.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-OH-DPAT antagonizes dopamine D2 receptor-inhibited adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]7-OH-DPAT is capable of labeling dopamine D2 as well as D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Nafadotride, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant drugs attenuate 7-OH-DPAT-induced hypoactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Selectivity of 7-Hydroxy-DPAT Hydrobromide and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two closely related aminotetralin derivatives: 7-Hydroxy-DPAT (7-OH-DPAT) and 8-Hydroxy-DPAT (8-OH-DPAT). Understanding the distinct pharmacological properties of these compounds is crucial for their application as research tools and for the development of novel therapeutics targeting dopaminergic and serotonergic systems. This document presents a comprehensive overview of their binding affinities and functional activities, supported by experimental data and detailed methodologies.
Introduction
7-OH-DPAT and 8-OH-DPAT are structural isomers that exhibit markedly different receptor selectivity profiles. 7-OH-DPAT is recognized as a potent dopamine (B1211576) receptor agonist with a notable preference for the D3 subtype.[1] In contrast, 8-OH-DPAT is a well-established and widely used selective agonist for the serotonin (B10506) 5-HT1A receptor.[2] This guide will delineate these differences through quantitative data, experimental protocols, and visual representations of their signaling pathways.
Data Presentation: A Comparative Analysis of Binding Affinities
The following tables summarize the binding affinities (Ki) of 7-OH-DPAT and 8-OH-DPAT for a range of dopamine and serotonin receptor subtypes. Lower Ki values indicate a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) at Dopamine Receptors
| Receptor Subtype | 7-OH-DPAT (Ki, nM) | 8-OH-DPAT (Ki, nM) |
| D2 | 3.6 - 202[3][4] | >10,000[5] |
| D3 | 0.5 - 0.57[3][6] | >10,000[5] |
| D4 | - | - |
Table 2: Binding Affinities (Ki, nM) at Serotonin Receptors
| Receptor Subtype | 7-OH-DPAT (Ki, nM) | 8-OH-DPAT (Ki, nM) |
| 5-HT1A | 72.7 - 2810[4] | 1.0 - 1.2[3][5] |
| 5-HT1B | - | Weak affinity (pIC50 = 5.42)[2] |
| 5-HT7 | - | 466[2] |
Note: The variability in Ki values can be attributed to different experimental conditions, such as the use of different radioligands, tissue preparations (e.g., brain regions, cell lines), and assay buffers.
Experimental Protocols
The following are representative protocols for key experiments used to determine the receptor binding and functional activity of 7-OH-DPAT and 8-OH-DPAT.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Radioligand Binding Assay for Dopamine D2/D3 Receptors (using [3H]-Spiperone)
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with human D2 or D3 receptors).
-
Test compounds: 7-OH-DPAT, 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determination: 10 µM Haloperidol (B65202).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and either buffer (for total binding), a high concentration of haloperidol (for non-specific binding), or the test compound.[7]
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
2. Radioligand Binding Assay for Serotonin 5-HT1A Receptors (using [3H]-8-OH-DPAT)
-
Materials:
-
Rat hippocampal membranes.
-
Radioligand: [3H]-8-OH-DPAT.[9]
-
Test compounds: 7-OH-DPAT, 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determination: 10 µM Serotonin (5-HT).
-
Other materials as listed in the previous protocol.
-
-
Procedure:
-
The procedure is similar to the one described for dopamine receptors.
-
Incubate membranes with varying concentrations of the test compound and a fixed concentration of [3H]-8-OH-DPAT.
-
Following incubation, filtration, and washing, the radioactivity is counted.
-
Data analysis is performed as described above to determine the Ki values.
-
Functional Assays: [35S]GTPγS Binding Assay
Objective: To measure the functional activation of G-protein coupled receptors (GPCRs) by agonists.
-
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of the activated G-protein- [35S]GTPγS complex, which can be quantified.[10]
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D3 or 5-HT1A).
-
[35S]GTPγS.
-
GDP.
-
Test compounds: 7-OH-DPAT, 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Non-specific binding determination: 10 µM unlabeled GTPγS.
-
Other materials as for radioligand binding assays.
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data are typically expressed as the percentage increase in [35S]GTPγS binding over basal levels (in the absence of agonist).
-
Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the agonists.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways for 7-OH-DPAT and 8-OH-DPAT, and a typical experimental workflow for a radioligand binding assay.
Conclusion
The experimental data clearly demonstrate the distinct receptor selectivity profiles of 7-OH-DPAT and 8-OH-DPAT. 7-OH-DPAT is a potent and selective agonist for the dopamine D3 receptor, with significantly lower affinity for D2 and serotonin receptors. In contrast, 8-OH-DPAT is a highly potent and selective agonist for the serotonin 5-HT1A receptor, with negligible affinity for dopamine receptors. This pronounced difference in receptor selectivity underscores their value as specific pharmacological tools for investigating the distinct physiological and pathological roles of the dopamine D3 and serotonin 5-HT1A receptor systems. Researchers and drug development professionals should carefully consider these selectivity profiles when designing experiments and interpreting results.
References
- 1. 7-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reproducibility of Behavioral Studies Using 7-Hydroxy-DPAT Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide is a synthetic compound widely utilized in neuroscience research as a selective dopamine (B1211576) D3 receptor agonist.[1] Its ability to preferentially bind to D3 over D2, D1, and D4 receptors makes it a valuable tool for elucidating the role of the D3 receptor in various physiological and pathological processes, including motor control, motivation, and addiction.[2][3] However, the reproducibility of behavioral studies, a cornerstone of reliable scientific inquiry, can be influenced by a multitude of factors. This guide provides a comparative analysis of the behavioral effects of 7-OH-DPAT hydrobromide, presents detailed experimental protocols, and discusses key variables that can impact the reproducibility of findings.
Comparative Behavioral Effects of 7-Hydroxy-DPAT Hydrobromide and Alternatives
The behavioral profile of 7-OH-DPAT is dose-dependent and can be compared with other dopamine agonists, such as the D2/D3 agonist quinpirole (B1680403) and the non-selective agonist apomorphine (B128758). Understanding these differences is crucial for interpreting experimental outcomes and selecting the appropriate tool for a given research question.
At low doses, 7-OH-DPAT typically induces depressant effects, including decreased locomotor activity.[4] In contrast, higher doses can lead to stereotyped behaviors like sniffing and chewing.[2] Notably, unlike apomorphine, 7-OH-DPAT does not appear to produce clear locomotor stimulant effects at higher doses.[4]
Table 1: Comparison of Behavioral Effects of Dopamine Agonists
| Behavioral Assay | This compound | Quinpirole (D2/D3 Agonist) | Apomorphine (Non-selective Agonist) | Key Findings & Citations |
| Locomotor Activity | Biphasic: Decreased at low doses (0.01-0.3 mg/kg), no significant stimulation at high doses.[4] | Decreased responding over a wide dose range.[4] | Decreased at low doses, clear stimulation at high doses (e.g., 3 mg/kg).[4] | 7-OH-DPAT shows a distinct profile from apomorphine regarding locomotor stimulation. |
| Stereotypy | Induces stereotypies, but with a lower maximal score compared to quinpirole and apomorphine.[4] Primarily non-stereotyped sniffing and chewing at higher doses.[2] | Induces robust stereotyped behaviors.[4] | Induces robust stereotyped behaviors.[4] | The qualitative nature of stereotypies induced by 7-OH-DPAT may differ from other agonists. |
| Sexual Behavior (Rats) | Enhances stretching, yawning, and penile erection at low to moderate doses.[3] | Not explicitly compared in the provided results. | Not explicitly compared in the provided results. | Effects are dose-dependent and can be antagonized by D2 antagonists at low, but not high, doses of 7-OH-DPAT.[3] |
| Drug Discrimination | Can serve as a discriminative stimulus, with its cue properties likely mediated by D2 receptors.[5] | Generalizes to the 7-OH-DPAT discriminative stimulus.[6] | Not explicitly compared in the provided results. | This suggests an overlap in the subjective effects of D2/D3 agonists. |
Experimental Protocols for Key Behavioral Assays
The reproducibility of behavioral studies heavily relies on the meticulous standardization of experimental procedures. Below are detailed protocols for common assays used to evaluate the effects of this compound.
Locomotor Activity Assessment
This protocol is designed to measure spontaneous motor activity in rodents.
Materials:
-
Open field arenas equipped with photobeams or video tracking software.
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
-
Experimental animals (rats or mice).
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each animal to the open field arena for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous).
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the collected data to compare the effects of different doses of 7-OH-DPAT with the vehicle control group.
Stereotypy Assessment
This protocol is used to quantify repetitive, unvarying behaviors.
Materials:
-
Observation cages or open field arenas.
-
Video recording equipment.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
Experimental animals.
Procedure:
-
Habituation: Similar to the locomotor activity protocol, acclimate and habituate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle.
-
Observation: Place the animal in the observation cage and record its behavior for a set period.
-
Scoring: A trained observer, blind to the experimental conditions, should score the stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a standardized rating scale. A common scale includes categories such as: 0 = asleep or stationary; 1 = active; 2 = predominantly sniffing; 3 = periodic sniffing and head movements; 4 = continuous sniffing, head movements, and licking; 5 = continuous licking and biting of the cage.
-
Data Analysis: Compare the stereotypy scores across different treatment groups.
Drug Discrimination Paradigm
This operant conditioning procedure assesses the subjective effects of a drug.
Materials:
-
Operant conditioning chambers equipped with two levers and a dispenser for reinforcement (e.g., food pellets, water).
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
Experimental animals.
Procedure:
-
Training:
-
Train animals to press one lever ("drug lever") to receive reinforcement following the administration of a specific training dose of this compound.
-
On alternate days, train the same animals to press the other lever ("vehicle lever") to receive reinforcement after vehicle administration.
-
Continue training until the animals consistently select the correct lever based on the injection they received.
-
-
Testing:
-
Once the discrimination is established, test the effects of different doses of 7-OH-DPAT or other compounds.
-
Administer the test compound and record which lever the animal predominantly presses.
-
The percentage of responses on the "drug lever" is used as a measure of the extent to which the test drug produces subjective effects similar to the training dose of 7-OH-DPAT.
-
-
Data Analysis: Generate dose-response curves to determine the potency and efficacy of test compounds in substituting for the 7-OH-DPAT discriminative stimulus.
Factors Influencing Reproducibility
Several factors can contribute to variability in behavioral studies involving this compound. Careful consideration and reporting of these variables are essential for enhancing reproducibility.
Table 2: Key Factors Affecting Reproducibility
| Factor | Description | Recommendations for Standardization |
| Drug Purity and Formulation | The purity of the 7-OH-DPAT hydrobromide can vary between suppliers.[7][8] The vehicle used and the stability of the solution can also impact drug delivery and efficacy. | Source the compound from a reputable supplier and report the lot number and purity. Prepare fresh solutions and detail the vehicle composition. |
| Animal Characteristics | Strain, age, sex, and baseline behavioral traits of the animals can significantly influence their response to dopaminergic drugs.[9] | Clearly report the species, strain, sex, age, and weight of the animals used. Consider screening for baseline activity levels. |
| Experimental Environment | Factors such as lighting, noise levels, and olfactory cues in the testing room can affect animal behavior. | Maintain a consistent and controlled experimental environment. Thoroughly clean testing arenas between animals to minimize olfactory cues. |
| Handling and Injection Procedures | The stress associated with handling and injection can impact behavioral outcomes. | Habituate animals to handling and injection procedures before the experiment. Use consistent and gentle handling techniques. |
| Context and Conditioning | Repeated administration of a drug in the same environment can lead to conditioned responses, which may be independent of the drug's direct pharmacological effects.[10] | Consider the potential for context-dependent effects and include appropriate control groups to assess for conditioning. |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying mechanisms of this compound, the following diagrams are provided.
Caption: A generalized workflow for behavioral studies using this compound.
Caption: Simplified dopamine signaling pathway showing the action of 7-OH-DPAT.
Conclusion
This compound is a potent and selective tool for investigating the function of the dopamine D3 receptor in behavioral neuroscience. However, the inherent variability in animal behavior and the multitude of factors that can influence experimental outcomes underscore the critical importance of standardized and well-documented protocols. By carefully controlling for the variables outlined in this guide and providing detailed methodological information in publications, researchers can significantly enhance the reproducibility of their findings and contribute to a more robust and reliable body of scientific knowledge.
References
- 1. va.gov [va.gov]
- 2. Behavioural effects of the putative D-3 dopamine receptor agonist 7-OH-DPAT in relation to other "D-2-like" agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural effects of the dopamine D3 receptor agonist 7-OH-DPAT in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioural effects in the rat of the putative dopamine D3 receptor agonist 7-OH-DPAT: comparison with quinpirole and apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of the discriminative stimulus effects of (+)-7-OH-DPAT by remoxipride but not PNU-99194A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of the dopamine D3 receptor agonists, PD128,907 and 7-OH-DPAT: a comparative characterization with novel ligands at D3 versus D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. Induction of stereotypy in dopamine-deficient mice requires striatal D1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated treatments with 7-OH-DPAT: context-independent behavioral sensitization and conditioned hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 7-Hydroxy-DPAT Hydrobromide's Effects with D3 Receptor Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Hydroxy-DPAT hydrobromide's performance against other dopamine (B1211576) D3 receptor agonists. The supporting experimental data is derived from studies cross-validating these effects in wild-type and D3 receptor knockout (D3-/-) mice, offering a clear perspective on the role of the D3 receptor in mediating the observed physiological and behavioral changes.
This guide synthesizes key findings on the effects of 7-Hydroxy-DPAT (7-OH-DPAT) and other D3 receptor agonists, primarily focusing on locomotor activity and body temperature. By comparing the responses of wild-type mice with those genetically engineered to lack the D3 receptor, we can dissect the specific contributions of this receptor to the drugs' mechanisms of action.
Comparative Analysis of D3 Receptor Agonists
The central finding from comparative studies is that the presence of the dopamine D3 receptor does not appear to be essential for the hypothermic and hypolocomotor effects induced by several putative D3 receptor agonists, including 7-OH-DPAT.[1] This suggests that at the doses tested, these compounds likely exert their effects through other dopamine receptor subtypes, such as the D2 receptor, or that compensatory mechanisms in D3-/- mice may mask the receptor's role.
Locomotor Activity
In studies comparing wild-type and D3-/- mice, 7-OH-DPAT, quinelorane, and PD 128907 were all found to decrease locomotor activity to a similar extent in both genotypes.[1][2] This indicates that the D3 receptor is not the primary mediator of the locomotor suppression induced by these agonists.
| Compound | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity in Wild-Type Mice | Effect on Locomotor Activity in D3-/- Mice |
| 7-OH-DPAT | 0.1 - 3 | Dose-dependent decrease | Similar dose-dependent decrease |
| Quinelorane | 0.003 - 0.3 | Dose-dependent decrease | Similar dose-dependent decrease |
| PD 128907 | 1 - 10 | Dose-dependent decrease | Similar dose-dependent decrease |
Data synthesized from Asensio et al., 1999.[1]
Body Temperature
| Compound | Dose Range (mg/kg, i.p.) | Effect on Body Temperature in Wild-Type Mice | Effect on Body Temperature in D3-/- Mice |
| 7-OH-DPAT | 0.1 - 3 | Dose-dependent decrease | Similar dose-dependent decrease |
| Quinelorane | 0.003 - 0.3 | Dose-dependent decrease | Similar dose-dependent decrease |
| PD 128907 | 1 - 10 | Dose-dependent decrease | Similar dose-dependent decrease |
Data synthesized from Asensio et al., 1999.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Animals
-
Species: Male mice.
-
Genotypes: Homozygous (D3-/-), heterozygous (D3+/-), and wild-type (D3+/+) littermates were used in the primary comparative studies. The generation of the D3 receptor knockout mice involved the targeted disruption of the Drd3 gene.
Locomotor Activity Measurement
-
Apparatus: Automated photocell activity chambers were used to quantify spontaneous locomotor activity. These chambers are typically equipped with infrared beams, and the number of beam breaks is recorded as a measure of movement.
-
Procedure:
-
Mice were individually placed in the activity chambers to allow for habituation to the novel environment. The duration of habituation can vary between studies.
-
Following habituation, mice were administered an intraperitoneal (i.p.) injection of either the vehicle (e.g., saline) or the test compound (7-OH-DPAT, quinelorane, or PD 128907) at various doses.
-
Locomotor activity was then recorded for a specified period, typically ranging from 30 to 120 minutes post-injection.
-
Data is typically expressed as the total number of beam breaks or distance traveled over the recording period.
-
Body Temperature Measurement
-
Apparatus: A rectal thermometer is commonly used for measuring core body temperature in mice.
-
Procedure:
-
Baseline body temperature was measured for each mouse before any treatment.
-
Mice were administered an i.p. injection of the vehicle or the test compound.
-
Rectal temperature was then measured at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
The change in body temperature from baseline is calculated to determine the hypothermic effect of the drug.
-
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
Caption: Canonical Gαi/o-coupled signaling pathway for D2/D3 receptors.
Experimental Workflow for Cross-Validation
Caption: Workflow for comparing agonist effects in WT and D3-/- mice.
References
A Comparative Guide to D3 Receptor Agonists: 7-Hydroxy-DPAT Hydrobromide vs. Pramipexole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent dopamine (B1211576) D3 receptor agonists: 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide and pramipexole (B1678040). The information presented is curated for researchers and professionals in drug development, with a focus on experimental data, pharmacological properties, and methodological considerations.
Introduction
Both 7-OH-DPAT and pramipexole are widely utilized pharmacological tools in the study of the dopamine system, particularly in understanding the role of the D3 receptor in various physiological and pathological processes. While both compounds exhibit preferential affinity for the D3 receptor over the D2 subtype, they possess distinct pharmacological profiles that are critical for experimental design and interpretation. This guide aims to delineate these differences through a comparative analysis of their binding affinities, functional potencies, and in vivo effects.
Comparative Pharmacological Data
The following tables summarize the key quantitative data for 7-OH-DPAT and pramipexole, providing a direct comparison of their receptor binding and functional characteristics.
Table 1: Receptor Binding Affinity (Ki in nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | D3/D2 Selectivity Ratio | Reference |
| 7-OH-DPAT | ~114 nM | 0.57 nM | >200-fold | [1] |
| Pramipexole | 3.9 nM | 0.5 nM | ~8-fold | [2] |
Table 2: In Vitro Functional Potency and Efficacy
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| 7-OH-DPAT | cAMP Assay | CHO-K1 | EC50 | 1.05 nM | [3] |
| Pramipexole | cAMP Assay | Not Specified | Agonist Activity | Full Agonist | [4] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
In Vivo Effects: A Comparative Overview
In vivo studies reveal further distinctions between 7-OH-DPAT and pramipexole.
-
Locomotor Activity: In rats, 7-OH-DPAT has been shown to induce biphasic effects on locomotor activity, with lower doses causing suppression and higher doses leading to increased motor activity.[5] Pramipexole also exhibits a biphasic effect, with an initial hypoactivity followed by hyperactivity at higher doses.[6]
-
Animal Models of Depression: Both pramipexole and 7-OH-DPAT have demonstrated antidepressant-like effects in the olfactory bulbectomized rat model of depression.[7] Chronic administration of both compounds was found to normalize hyperactivity, a key feature of this model.[7]
Detailed Experimental Protocols
For the benefit of researchers aiming to replicate or build upon the findings cited, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a synthesized example for determining the Ki of a test compound at dopamine D2 or D3 receptors.
-
Membrane Preparation:
-
Homogenize cultured cells (e.g., HEK293) expressing the dopamine receptor of interest or brain tissue (e.g., rat striatum) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
-
Centrifuge the homogenate at low speed to remove debris.[8]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[8]
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (7-OH-DPAT or pramipexole).[9]
-
For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.[8]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a general procedure for assessing the functional activity of D2/D3 receptor agonists.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO-K1) stably expressing the dopamine D2 or D3 receptor.[3]
-
Plate the cells in a 96-well plate and allow them to adhere and grow to an appropriate confluency.
-
-
Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test agonist (7-OH-DPAT or pramipexole) to the wells.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[3]
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels in each well using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log of the agonist concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist) from the curve using non-linear regression.
-
Conclusion
Both 7-OH-DPAT and pramipexole are valuable tools for investigating the D3 receptor. However, their differing selectivity profiles and in vivo effects necessitate careful consideration when selecting an agonist for a particular study. 7-OH-DPAT, with its significantly higher selectivity for the D3 receptor over the D2 receptor, is a more suitable tool for studies aiming to isolate D3 receptor-mediated effects. Pramipexole, while still D3-preferring, has a more pronounced interaction with D2 receptors, which may contribute to its observed in vivo pharmacological profile. The choice between these two compounds should be guided by the specific research question and the desired level of receptor selectivity. The experimental protocols provided in this guide offer a foundation for the consistent and reliable characterization of these and other dopamine receptor ligands.
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Pramipexole derivatives as potent and selective dopamine D(3) receptor agonists with improved human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague–Dawley rats [ouci.dntb.gov.ua]
- 6. Disparate effects of pramipexole on locomotor activity and sensorimotor gating in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidepressant effects of pramipexole, a dopamine D3/D2 receptor agonist, and 7-OH-DPAT, a dopamine D3 receptor agonist, in olfactory bulbectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Binding of 7-Hydroxy-DPAT Hydrobromide to Human vs. Rodent D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding characteristics of 7-Hydroxy-DPAT hydrobromide (7-OH-DPAT) to human and rodent dopamine (B1211576) D3 receptors. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to assist researchers in designing and interpreting experiments related to D3 receptor pharmacology.
Executive Summary
7-Hydroxy-DPAT is a well-established dopamine D3 receptor agonist.[1][2] Understanding its binding affinity and functional potency across different species is crucial for the preclinical evaluation of novel D3 receptor-targeting therapeutics. This guide summarizes the available in vitro data, provides detailed experimental methodologies, and visualizes key processes to facilitate a comprehensive understanding of 7-OH-DPAT's interaction with its target receptor.
Quantitative Binding Affinity Data
The binding affinity of 7-OH-DPAT for human and rodent D3 receptors has been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity. The R-(+)-isomer of 7-OH-DPAT demonstrates a significantly higher affinity for the human D3 receptor compared to the D2 receptor.[3]
| Species | Receptor | Radioligand Used for Displacement | Kᵢ (nM) | Reference |
| Human | D3 | [³H]Spiperone | 1.18 | [4] |
| Human | D3 | Not Specified | ~1 | Tocris Bioscience |
| Rat | D3 | [³H]Nemonapride | 1.25 (IC₅₀) | [4] |
| Rat | D3 | Not Specified | Not Specified | [3] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. It is not identical to Kᵢ but can be related.
Functional Activity Data
In addition to binding affinity, the functional potency of 7-OH-DPAT at the human D3 receptor has been assessed using cell-based assays that measure the downstream signaling effects of receptor activation, such as the inhibition of cyclic AMP (cAMP) production.
| Species | Assay Type | Measured Parameter | Value (nM) |
| Human | Cell-Based cAMP Assay | EC₅₀ | 1.05 |
EC₅₀ is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Radioligand Binding Assay for D3 Receptor Affinity
This protocol outlines a typical in vitro competition binding assay to determine the affinity of a test compound (like 7-OH-DPAT) for the D3 receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain regions rich in D3 receptors like the caudate-putamen) or cells expressing recombinant human or rodent D3 receptors (e.g., CHO or HEK293 cells) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5][6]
-
The homogenate is centrifuged to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]
-
Protein concentration is determined using a standard method (e.g., BCA assay).[5]
2. Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand known to bind to D3 receptors (e.g., [³H]spiperone or [³H]7-OH-DPAT) is incubated with the membrane preparation.[4][6]
-
Increasing concentrations of the unlabeled test compound (7-OH-DPAT) are added to compete with the radioligand for binding to the D3 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D3-selective ligand.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.[5][6]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[5]
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[6]
Visualizations
Caption: Experimental workflow for the in vitro radioligand binding assay.
Caption: Simplified D3 receptor signaling pathway upon agonist binding.
Discussion and Conclusion
The available data consistently demonstrate that 7-OH-DPAT is a high-affinity agonist for the human D3 receptor. While direct comparative data with a wide range of rodent species in single studies are limited, the affinity for the rat D3 receptor appears to be in a similar nanomolar range. This suggests that the rat can be a suitable preclinical model for studying the effects of 7-OH-DPAT and other D3 receptor ligands intended for human use.
The D3 receptor, upon activation by an agonist like 7-OH-DPAT, couples to inhibitory G proteins (Gᵢ/ₒ), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[7] This mechanism is fundamental to the physiological and pharmacological effects mediated by D3 receptor activation.
For researchers and drug developers, it is imperative to consider potential species differences in binding affinity and functional potency when translating preclinical findings to clinical applications. The experimental protocols and data presented in this guide provide a foundational understanding for the in vitro validation of 7-OH-DPAT and other novel compounds targeting the dopamine D3 receptor.
References
- 1. The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The putative dopamine D3 agonist, 7-OH-DPAT, reduces dopamine release in the nucleus accumbens and electrical self-stimulation to the ventral tegmentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
Unraveling the Stereoselectivity of 7-Hydroxy-DPAT Hydrobromide Isomers: A Comparative Guide
A deep dive into the enantiomeric selectivity of 7-Hydroxy-DPAT (7-OH-DPAT) hydrobromide isomers reveals a pronounced preference of the R-(+)-enantiomer for dopamine (B1211576) D3 receptors, showcasing its potential as a selective research tool and therapeutic lead. This guide provides a comprehensive comparison of the binding affinities and functional potencies of the R-(+) and S-(-) isomers of 7-OH-DPAT, alongside established dopamine agonists, supported by detailed experimental protocols and visual pathway representations.
7-Hydroxy-DPAT, a synthetic aminotetralin derivative, is a well-established dopamine receptor agonist with notable selectivity for the D3 receptor subtype.[1] The compound exists as two stereoisomers, R-(+)-7-OH-DPAT and S-(-)-7-OH-DPAT. Pharmacological studies have consistently demonstrated that the biological activity of 7-OH-DPAT resides primarily in the R-(+)-enantiomer, which exhibits significantly higher affinity and potency at dopamine D3 receptors compared to its S-(-) counterpart and displays a favorable selectivity profile over D2 receptors.[1] This enantiomeric selectivity is a critical aspect for researchers and drug developers, as it allows for more targeted modulation of the dopaminergic system, potentially minimizing off-target effects.
Quantitative Comparison of Receptor Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50/ID50) of the 7-OH-DPAT isomers and other commonly used dopamine agonists at human dopamine D2 and D3 receptors. The data highlights the superior affinity and potency of the R-(+)-isomer of 7-OH-DPAT for the D3 receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50/ID50, nM) |
| R-(+)-7-OH-DPAT | D3 | 0.57 [1] | - |
| D2 | >114 (over 200-fold lower than D3)[1] | - | |
| S-(-)-7-OH-DPAT | D3 & D2 | Considerably less affinity than R-(+)-isomer [1] | - |
| (±)-7-OH-DPAT | D3 | - | IC50 = 600 - 700 (tyrosine hydroxylase inhibition)[2] |
| D2 | - | - | |
| in vivo | - | ID50 = 4800 - 6400 (DOPA accumulation)[2] | |
| Bromocriptine | D2 (High affinity state) | 0.7 [3] | EC50 (oral) = 0.56 (prolactin inhibition)[4] |
| D3 (High affinity state) | 1.3 [3] | - | |
| Pramipexole (B1678040) | D2 (High affinity state) | 19 [3] | - |
| D3 (High affinity state) | 9 [3] | - | |
| D2 | 3.9 [5] | - | |
| D3 | 0.5 [5][6] | - | |
| Ropinirole | D2 | 29 [7] | pEC50 = 7.4 [7] |
| D3 | - | pEC50 = 8.4 [7] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines the determination of the inhibitory constant (Ki) of a test compound for dopamine D2/D3 receptors.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-7-OH-DPAT for D3 receptors).[8]
-
A range of concentrations of the unlabeled test compound.
-
The prepared cell membranes.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes how to determine the EC50 of an agonist for the Gαi-coupled dopamine D2/D3 receptors by measuring the inhibition of adenylyl cyclase activity.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human dopamine D2 or D3 receptor in appropriate growth medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach and grow overnight.
2. Assay Procedure:
-
On the day of the experiment, aspirate the growth medium and replace it with a serum-free assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Pre-incubate the cells for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the agonist (e.g., 7-OH-DPAT) to the wells.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) to all wells. Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for the agonist to inhibit the forskolin-stimulated cAMP production.
3. cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or assays utilizing fluorescent cAMP biosensors.[9][10][11]
4. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.
-
The curve will show an inhibition of the forskolin-stimulated cAMP production with increasing agonist concentrations.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.
Visualizing the Molecular Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Dopamine D2/D3 Receptor Signaling Pathway
Experimental Workflow for Enantiomeric Selectivity
Logical Relationship of Comparison
References
- 1. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of (+/-)-7-hydroxy-N,N-dipropylaminotetralin (7-OH-DPAT) on dopamine synthesis in limbic and extrapyramidal regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pramipexole (PD002907, FASDKYOPVNHBLU-ZETCQYMHSA-N) [probes-drugs.org]
- 6. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 7-Hydroxy-DPAT Hydrobromide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of 7-Hydroxy-DPAT hydrobromide, a selective dopamine (B1211576) D3 receptor agonist used in neuroscience research.
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to protect both personnel and the environment. The disposal of this compound, as with many research chemicals, falls under the regulations for chemical and pharmaceutical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area or a fume hood. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, the compound should be treated as a hazardous substance.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are key regulatory bodies overseeing pharmaceutical and chemical waste.[1][2] The following steps outline a general procedure that should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.[3]
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste.[3][4] Do not dispose of it in the regular trash or down the drain.[3][5] Improper disposal can lead to environmental contamination.[1][6]
-
Containerization :
-
Solid Waste : Place chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled hazardous waste container.[7] Use double-bagging for these materials.[7]
-
Liquid Waste : If this compound is in a solution, it must be stored in a compatible, leak-proof container with a screw-on cap.[7] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration.[3]
-
Empty Containers : Any container that held this compound must be triple-rinsed with a suitable solvent.[4][8] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][8] After triple-rinsing, the defaced container may be disposed of in the regular trash.[8]
-
-
Labeling : All hazardous waste containers must be accurately labeled with the following information:[3]
-
The words "Hazardous Waste"
-
Full chemical name(s) and concentration(s)
-
Accumulation start date
-
Principal investigator's name and contact information
-
Building and room number
-
-
Storage : Store hazardous waste in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.[7]
-
Disposal Request : Contact your institution's EHS office to request a hazardous waste pickup.[3][8] They will provide specific instructions and arrange for the collection and ultimate disposal, which is typically incineration for pharmaceutical waste.[2][9]
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Unused or Expired Solid this compound | Designated Hazardous Waste Solids Container | "Hazardous Waste", Chemical Name, PI Info, Date | Collection by EHS for Incineration |
| Solutions of this compound | Leak-proof, compatible container with screw-on cap | "Hazardous Waste", Chemical Name, Concentration, PI Info, Date | Collection by EHS for Incineration |
| Contaminated Labware (gloves, wipes, etc.) | Double-bagged, clear plastic bags in a Hazardous Waste container | "Hazardous Waste", List of Contaminants, PI Info, Date | Collection by EHS for Incineration |
| Empty this compound Containers | N/A | Deface original label | Triple-rinse with appropriate solvent (collect rinsate as hazardous waste), then dispose of as regular trash.[4][8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. vumc.org [vumc.org]
- 9. securewaste.net [securewaste.net]
Essential Safety and Operational Guide for Handling 7-Hydroxy-DPAT Hydrobromide
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 7-Hydroxy-DPAT hydrobromide, a potent and selective dopamine (B1211576) D3 receptor agonist. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This compound is intended for research use only.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for proper handling, storage, and preparation of solutions.
| Property | Value | Source |
| CAS Number | 76135-30-3 | [1][3] |
| Molecular Formula | C₁₆H₂₅NO • HBr | [1][3] |
| Molecular Weight | 328.3 g/mol | [1][4] |
| Purity | ≥95% - ≥99% (batch specific) | [1][3] |
| Formulation | Crystalline solid | [3] |
| Storage | -20°C (long term), desiccated | [3][4] |
| Solubility | Soluble in DMSO | [3][4] |
Personal Protective Equipment (PPE) Protocol
Due to its potent biological activity, direct contact with this compound must be strictly avoided. The primary routes of exposure are inhalation of the powdered form and skin or eye contact.[5] A multi-layered approach to PPE is mandatory.
Required PPE for Handling this compound
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against incidental contact. Change the outer glove immediately upon contamination. Never reuse disposable gloves. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield is required when handling larger quantities or when there is a splash risk.[6] | Protects sensitive mucous membranes from airborne powder and splashes.[7] |
| Respiratory Protection | Work within a certified chemical fume hood or Class II Biosafety Cabinet. If not feasible, a NIOSH-approved N95 or higher-level respirator is required.[5][7] | Engineering controls are the primary defense against inhaling the potent powder. Respirators provide a necessary barrier if engineering controls are unavailable.[6] |
| Body Protection | A fully-buttoned laboratory coat. For significant quantities, a chemical-resistant apron or disposable coveralls (e.g., Tyvek) should be worn over regular lab attire.[7] | Prevents contamination of personal clothing and skin. Clothing should cover the entire body.[6][7] |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills and dropped lab equipment. |
Operational and Disposal Plans
A systematic workflow is critical to minimize risk. The following protocols provide step-by-step guidance for the handling and disposal of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Pre-Handling:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before retrieving the compound from storage.
-
Ensure the analytical balance is inside a fume hood or equipped with a draft shield.
-
-
Weighing the Compound:
-
Don the full required PPE as specified in the table above.
-
Carefully open the container inside the fume hood to avoid generating airborne dust.
-
Use a clean spatula to transfer the desired amount of the crystalline solid to a weigh boat.
-
Close the primary container securely immediately after weighing.
-
-
Solubilization:
-
Place the weigh boat containing the compound into a secondary container (e.g., a beaker or flask).
-
Add the desired solvent (e.g., DMSO) slowly and carefully to the compound to avoid splashing.
-
Gently swirl or vortex the solution until the compound is fully dissolved.
-
-
Post-Handling and Decontamination:
-
Wipe down the spatula, work surface, and any equipment with an appropriate cleaning solvent (e.g., 70% ethanol) to decontaminate.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour this chemical waste down the drain.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, contact your institution's EHS department. For small spills, cover with an absorbent material, carefully sweep it into a hazardous waste container, and decontaminate the area. Do not create dust. |
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 7-OH-DPAT Hydrobromide supplier | CAS No: 76135-30-3 | AOBIOUS [aobious.com]
- 5. gerpac.eu [gerpac.eu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. trimaco.com [trimaco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
